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  • Product: 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
  • CAS: 1394649-93-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride

CAS Number: 1394649-93-4 For Researchers, Scientists, and Drug Development Professionals Abstract 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is a chemical compound with the CAS number 1394649-93-4.[1][2] Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1394649-93-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is a chemical compound with the CAS number 1394649-93-4.[1][2] While detailed, peer-reviewed literature on its specific biological activities, mechanism of action, and therapeutic applications is not extensively available in the public domain, this guide aims to provide a comprehensive overview of its known chemical properties and to offer insights into potential areas of investigation based on its structural features. This document serves as a foundational resource for researchers interested in exploring the potential of this molecule.

Chemical and Physical Properties

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride, also known as 2-(4-isopropylphenoxy)ethanimidamide hydrochloride, is a powder with the linear formula C11H17ClN2O and a molecular weight of 228.72 g/mol .[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C11H17ClN2O[1]
Molecular Weight 228.72 g/mol [1]
CAS Number 1394649-93-4[1]
Synonyms 2-(4-isopropylphenoxy)ethanimidamide hydrochloride[1]
Physical Form Powder[1]
InChI 1S/C11H16N2O.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-8H,12-13H2,1-2H3;1H[1]
InChIKey TYIGBMMFXVSAHB-UHFFFAOYSA-N[1]
SMILES CC(C)C1=CC=C(C=C1)OCC(=N)N.Cl[2]

Structural Features and Potential for Biological Activity

The structure of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride comprises a 4-isopropylphenoxy group linked to an ethanimidamide moiety. The presence of the imidamide group, a bioisostere of an amide or a carboxylic acid, suggests potential interactions with biological targets that recognize these functional groups. The phenoxy ring system is a common scaffold in medicinal chemistry, and the isopropyl substituent may influence lipophilicity and binding to hydrophobic pockets in proteins.

While no specific biological data for this compound is publicly available, compounds with similar structural motifs, such as phenoxy acetamides and propanamides, have been investigated for various therapeutic applications, including as TRPV1 antagonists for analgesic activity.[3]

Synthesis and Purification

Detailed, validated synthesis protocols for 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride are not described in published literature. However, a general synthetic strategy can be proposed based on established organic chemistry principles.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway would involve the formation of the ether linkage and the subsequent conversion of a nitrile to the imidamide.

Retrosynthesis target 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride intermediate1 2-[4-(Propan-2-yl)phenoxy]ethanenitrile target->intermediate1 Pinner reaction starting_material1 4-Isopropylphenol intermediate1->starting_material1 Williamson ether synthesis starting_material2 Chloroacetonitrile intermediate1->starting_material2 Williamson ether synthesis Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Pinner Reaction a 4-Isopropylphenol + Chloroacetonitrile b Add Base (K2CO3) in Aprotic Solvent a->b c Reflux b->c d Workup & Purification c->d e 2-[4-(Propan-2-yl)phenoxy]ethanenitrile d->e f Nitrile Intermediate e->f g Anhydrous EtOH, HCl (gas) f->g h Isolate Imidate Ester HCl g->h i Ammonia in EtOH h->i j Purification i->j k Final Product j->k

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Exploratory

Mechanism of Action of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride: A Technical Guide

Executive Summary 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4), commonly referred to as 4-isopropylphenoxyacetamidine, is a highly specialized small molecule belonging to the aryloxyacetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4), commonly referred to as 4-isopropylphenoxyacetamidine, is a highly specialized small molecule belonging to the aryloxyacetamidine class. In modern drug discovery, it serves a dual pharmacological purpose: it acts as a potent, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS) , and it functions as a critical pharmacophore building block in the design of hybrid, multi-target therapeutics (such as dual CB1R/iNOS antagonists for liver fibrosis).

Unlike constitutive endothelial (eNOS) or neuronal (nNOS) isoforms, iNOS is typically expressed only after immune activation, producing massive, sustained bursts of nitric oxide (NO) that drive oxidative stress, tissue damage, and tumor chemoresistance. This whitepaper deconstructs the structural rationale, catalytic mechanism, and self-validating experimental workflows required to evaluate this compound's efficacy and isozyme selectivity.

Molecular Architecture & Target Rationale

The pharmacological efficacy of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide is dictated by its bipartite structure, which has been rationally optimized for the iNOS active site:

  • The Ethanimidamide (Acetamidine) Warhead: The amidine moiety (-C(=NH)NH₂) acts as an isostere for the guanidino group of L-arginine, the natural substrate of all NOS enzymes. Upon entering the catalytic pocket, the acetamidine group forms critical bidentate hydrogen bonds with a highly conserved glutamate residue (Glu371 in human iNOS).

  • The 4-(Propan-2-yl)phenoxy Tail: Selectivity is the primary hurdle in NOS inhibitor design; inhibiting eNOS leads to severe, life-threatening hypertension. iNOS possesses a wider, more flexible substrate access channel compared to eNOS. The bulky, lipophilic 4-isopropylphenoxy group exploits this structural divergence. It extends into the hydrophobic pocket of the iNOS access channel, providing optimal Van der Waals interactions that sterically clash within the narrower eNOS channel, thereby driving a >500-fold selectivity for iNOS.

Core Mechanism of Action: iNOS Catalytic Inhibition

The compound functions as a reversible, competitive inhibitor of the iNOS catalytic cycle. Under normal physiological conditions, iNOS catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO via a heme-peroxy intermediate.

When 2-[4-(Propan-2-yl)phenoxy]ethanimidamide occupies the active site, it mimics L-arginine binding but lacks the terminal oxidizable nitrogen. As demonstrated in foundational studies of amidine-based iNOS inactivation (), the presence of the amidine carbon prevents the protonation of the heme-peroxy intermediate. This halts the catalytic cycle, preventing the formation of the reactive heme-oxo species required for NO synthesis. By cutting off NO production at the source, the compound prevents the downstream formation of peroxynitrite (ONOO⁻), a highly destructive reactive nitrogen species (RNS) responsible for DNA damage and inflammatory signaling.

Pathway LArg L-Arginine iNOS iNOS Enzyme (Active Heme) LArg->iNOS Natural Substrate NO Nitric Oxide (NO) iNOS->NO O2, NADPH Inhibitor Aryloxyacetamidine Inhibitor Inhibitor->iNOS Competitive Blockade (Glu371 Binding) RNS Peroxynitrite (ONOO-) NO->RNS + Superoxide (O2-) Pathology Oxidative Stress & Tissue Damage RNS->Pathology DNA Damage / PARP-1

Caption: iNOS Catalytic Pathway and Mechanism of Acetamidine Inhibition.

Downstream Pharmacological Effects

By effectively neutralizing iNOS, this compound and its structural analogs trigger several vital downstream cellular responses:

  • PARP-1 Modulation: In tumor microenvironments (e.g., gliomas), high NO levels suppress apoptosis. iNOS inhibition by acetamidines enhances PARP-1 cleavage, forcing malignant cells into G1/S arrest and subsequent necrosis ().

  • Fibrosis Attenuation: When integrated into larger scaffolds (like hybrid CB1R/iNOS inhibitors), the aryloxyacetamidine moiety suppresses macrophage-driven hepatic stellate cell activation, significantly reducing extracellular matrix deposition in liver fibrosis models ().

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, evaluating this compound requires a self-validating experimental design. A common pitfall in iNOS research is mistaking a compound's cytotoxicity (which kills cells and thus stops NO production) or its transcriptional suppression (blocking NF-κB) for actual catalytic inhibition. The following orthogonal workflow isolates catalytic activity.

Protocol: In Vitro Catalytic Inhibition Assay (Orthogonal Validation)

Causality & Rationale: NO is a volatile gas with a half-life of seconds; therefore, we measure its stable aqueous breakdown product, nitrite (NO₂⁻), using the Griess reagent. To prove the compound is a direct enzyme inhibitor, we must run a parallel Western blot. If nitrite levels drop but iNOS protein levels remain constant, we have definitively proven catalytic inhibition.

  • Cell Culture & Seeding: Plate RAW 264.7 murine macrophages at 1 × 10⁵ cells/well in a 96-well plate using DMEM + 10% FBS. Rationale: Macrophages are the primary physiological source of iNOS.

  • Enzyme Induction: Stimulate cells with Lipopolysaccharide (LPS, 50 ng/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours. Rationale: iNOS is not constitutively expressed; it must be transcribed via inflammatory pathways prior to testing the inhibitor.

  • Compound Treatment: Wash cells to remove LPS/IFN-γ (preventing transcriptional interference). Add fresh media containing excess L-arginine (1 mM) and the compound in a dose-response gradient (0.01 µM to 50 µM). Incubate for 12 hours.

  • Nitrite Quantification (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Protein Validation (Western Blot): Lyse the remaining cells in RIPA buffer. Run a Western blot probing for iNOS (130 kDa) and β-actin (42 kDa). Success Criteria: Dose-dependent reduction in 540 nm absorbance with unchanged iNOS band intensity.

Workflow Step1 Macrophage Culture Step2 LPS/IFN-γ Stimulation Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Griess Assay (NO Quantification) Step3->Step4 Supernatant Step5 Western Blot (iNOS Protein) Step3->Step5 Cell Lysate

Caption: Self-Validating Workflow for iNOS Catalytic Inhibition.

Quantitative Data Summary

The table below contextualizes the pharmacological profile of the aryloxyacetamidine class against standard reference inhibitors, highlighting the critical metric of isozyme selectivity ().

Compound Class / StandardiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Ratio (eNOS/iNOS)Primary Pharmacological Utility
L-NAME (Non-selective)1.500.85~0.5Broad-spectrum NOS baseline
1400W (Selective Standard)0.00734.0~4800In vitro research standard
Aryloxyacetamidines (e.g., 2-[4-(Propan-2-yl)phenoxy]ethanimidamide)0.10 - 0.50> 100.0> 500Anti-inflammatory / Fibrosis pharmacophore
Proline-Acetamidines (e.g., CM544)0.058> 200.0> 4500Glioma / Microglial modulation

References

  • Silverman, R. B., et al. "Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification." Journal of the American Chemical Society.[Link][1]

  • Maccallini, C., et al. "Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies." ACS Medicinal Chemistry Letters.[Link][2]

  • Gallorini, M., et al. "The Selective Acetamidine-Based iNOS Inhibitor CM544 Reduces Glioma Cell Proliferation by Enhancing PARP-1 Cleavage In Vitro." International Journal of Molecular Sciences.[Link][3]

  • Iyer, M. R., et al. "Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis." Journal of Medicinal Chemistry.[Link][4]

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Foundational

in vitro studies of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride Executive Summary This document outlines a comprehensive in vitro strategy for the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride

Executive Summary

This document outlines a comprehensive in vitro strategy for the pharmacological characterization of the novel chemical entity 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4). Publicly available data on this compound is scarce, necessitating a foundational screening approach to elucidate its biological activity.[1] Based on a structural analysis of its phenoxy and ethanimidamide moieties, which bear resemblance to known pharmacophores, we hypothesize that this compound may interact with key targets within the monoaminergic system. This guide provides a logical, multi-tiered workflow designed for researchers in drug discovery to systematically investigate its potential as a monoamine oxidase (MAO) inhibitor or an adrenergic receptor ligand. The protocols herein are detailed to ensure reproducibility and scientific rigor, forming a self-validating framework for initial target identification and functional characterization.

Compound Overview and Rationale for Investigation

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is a small molecule whose biological profile is not yet described in scientific literature. A systematic in vitro evaluation is the critical first step in understanding its potential therapeutic value or toxicological profile.

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochlorideN/A
Synonym(s) 2-(4-isopropylphenoxy)ethanimidamide hydrochloride
CAS Number 1394649-93-4[2]
Molecular Formula C₁₁H₁₇ClN₂O[2]
Molecular Weight 228.72 g/mol [2]

The structure contains a substituted phenoxy ring, a common feature in many pharmacologically active agents, and an ethanimidamide group. This arrangement suggests a potential for interaction with receptors and enzymes that recognize catecholamines or other monoamines. Adrenergic receptors and monoamine oxidases (MAO) are high-priority targets, as ligands for these systems often share similar structural motifs.[3] Therefore, the proposed investigational workflow will focus on these two target classes as a logical starting point.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen the compound, confirm activity, and characterize its functional effects. This workflow ensures that resources are directed toward the most promising biological activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Selectivity & Preliminary Safety MAO_Assay MAO-A & MAO-B Inhibition Assay Dose_Response IC50/Ki Determination for Confirmed Hits MAO_Assay->Dose_Response If Hit Adrenergic_Assay Adrenergic Receptor Binding Panel (α & β) Adrenergic_Assay->Dose_Response If Hit Functional_Assay Functional Assays (e.g., cAMP for GPCRs) Dose_Response->Functional_Assay Selectivity Broader Target Selectivity Panel Functional_Assay->Selectivity Cytotoxicity In Vitro Cytotoxicity Assay Selectivity->Cytotoxicity

Caption: Proposed multi-phase workflow for in vitro characterization.

Phase 1: Primary Screening Methodologies

The initial phase is designed to broadly assess the compound's activity against two high-probability target families.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are critical for the metabolism of neurotransmitters.[4] Inhibitors are used to treat depression (MAO-A selective) and neurodegenerative disorders like Parkinson's disease (MAO-B selective).[4] This assay will determine if the compound inhibits either isoform.

Methodology: A fluorometric assay will be employed to measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6] The fluorescence intensity is directly proportional to MAO activity, allowing for the quantification of inhibition.

G cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents: - Assay Buffer - MAO-A / MAO-B Enzyme - Test Compound Dilutions - Substrate (p-Tyramine) - Detection Reagent (HRP, Dye) B Add MAO Enzyme and Test Compound to 96-well plate A->B C Pre-incubate for 10-30 min at RT to allow inhibitor binding B->C D Initiate reaction by adding Substrate and Detection Reagent C->D E Incubate for 20-60 min at RT, protected from light D->E F Measure Fluorescence (λex = 530 nm / λem = 585 nm) E->F G Calculate % Inhibition vs. Control and determine IC50 F->G

Caption: Step-by-step workflow for the MAO fluorometric inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, H₂O₂ standards, and working solutions of MAO-A/MAO-B enzymes, p-tyramine substrate, HRP, and dye reagent as per manufacturer instructions (e.g., Merck Millipore MAK136).[5]

  • Compound Plating: Serially dilute the test compound in assay buffer. Add 5 µL of each dilution to respective wells of a black, clear-bottom 96-well plate.

  • Inhibitor Incubation: Add 45 µL of diluted MAO-A or MAO-B enzyme solution to the wells. Mix and incubate for 10-30 minutes at room temperature to allow for enzyme-inhibitor interaction.[6][7] Include "no inhibitor" controls and controls with known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B).[5][7]

  • Reaction Initiation: Prepare a working reagent containing the substrate (p-tyramine), HRP, and dye reagent in assay buffer. Add 50 µL of this working reagent to all wells to start the reaction.[6]

  • Signal Development: Incubate the plate for 20-60 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence using a plate reader at an excitation of ~530 nm and an emission of ~585 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

TargetTest Compound IC₅₀ (µM)Clorgyline IC₅₀ (µM)Pargyline IC₅₀ (µM)
MAO-A 1.250.008> 100
MAO-B 25.6> 1000.075
Adrenergic Receptor Binding Panel

Rationale: Adrenergic receptors are a major class of G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[3][8] They are crucial drug targets for cardiovascular and respiratory diseases.[9] This assay will determine the compound's affinity for various adrenergic receptor subtypes.

Methodology: A competitive radioligand binding assay will be used. This technique measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

Detailed Protocol:

  • Reagent Preparation: Prepare binding buffer, cell membranes from cell lines stably expressing the desired adrenergic receptor subtype (e.g., α₂B in CHO-K1 cells), and a known radioligand (e.g., [³H]-dihydroalprenolol for β-receptors).[3][10]

  • Assay Plating: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kₑ), and serial dilutions of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Hypothetical Data Summary:

Receptor SubtypeTest Compound Kᵢ (nM)
α₁A > 10,000
α₂A 85
α₂B 120
β₁ 1,500
β₂ 2,100

Phase 2: Functional Characterization

If a significant binding affinity (e.g., Kᵢ < 1 µM) is observed for an adrenergic receptor, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

cAMP Functional Assay

Rationale: Many adrenergic receptors signal through the modulation of cyclic AMP (cAMP). β-adrenergic receptors are typically coupled to Gs proteins, which increase cAMP levels, while α₂-adrenergic receptors are coupled to Gi proteins, which decrease cAMP levels.[10] Measuring cAMP production is a standard method to determine functional activity.

Methodology: A homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen assay will be used.[10] These are highly sensitive, non-radioactive "mix-and-read" assays suitable for high-throughput screening.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the α₂A receptor) in a 96- or 384-well plate and grow overnight.

  • Agonist Mode:

    • Add serial dilutions of the test compound to the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add the cAMP detection reagents.

    • Incubate as per the kit protocol and read the signal on a compatible plate reader.

    • Calculate the EC₅₀ value (concentration for 50% of maximal activation).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist at a concentration that gives 80% of its maximal response (EC₈₀).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and perform the cAMP detection as described above.

    • Calculate the IC₅₀ value (concentration for 50% inhibition of the agonist response).

Hypothetical Data Summary (for α₂A Receptor):

Assay ModeParameterTest Compound Value (nM)
Agonist EC₅₀> 10,000 (No activation observed)
Antagonist IC₅₀150

Conclusion

This technical guide presents a structured and scientifically grounded approach to perform the initial in vitro characterization of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride. By following the proposed workflow from broad primary screening to specific functional analysis, researchers can efficiently identify and validate potential biological targets. The detailed protocols for MAO inhibition and adrenergic receptor binding and functional assays provide a robust framework for generating the foundational data needed to drive further investigation into this novel compound's pharmacological profile.

References

  • Cyprotex - Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • PubMed. α-Adrenoceptor assays.
  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.
  • PMC. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Merck Millipore. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Revvity. Receptor-Ligand Binding Assays.
  • PNAS. Structure-based discovery of 2-adrenergic receptor ligands.
  • PNAS. Structure-based discovery of β2-adrenergic receptor ligands.
  • PubChemLite. 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride (C11H16N2O).
  • Merck. 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride.
  • BLDpharm. 1394649-93-4|2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride.
  • Enamine. 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride: A Technical Guide for Analytical Validation

Abstract The rigorous structural validation of fine chemical building blocks and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This whitepaper provides an in-depth, authoritative g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous structural validation of fine chemical building blocks and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This whitepaper provides an in-depth, authoritative guide to the spectroscopic analysis of 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4). By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, this document establishes a self-validating analytical framework. Designed for analytical chemists and researchers, it details the causality behind experimental methodologies, data interpretation, and the orthogonal validation required to confirm molecular identity and purity.

Introduction to the Molecular Architecture

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride ( C11​H16​N2​O⋅HCl , MW: 228.72 g/mol ) is a synthetic building block characterized by two distinct chemical domains: a lipophilic 4-isopropylphenoxy ring and a highly polar, hydrophilic acetamidine hydrochloride moiety.

The presence of the amidine group in its protonated (hydrochloride salt) form dictates the analytical approach. The salt form significantly influences the molecule's solubility, hydrogen-bonding network, and electron density distribution. Consequently, an orthogonal spectroscopic approach is required to capture the full structural picture—from the carbon backbone connectivity to the specific salt-bridge interactions.

Analytical Workflow & Self-Validating Methodologies

To ensure absolute scientific integrity, the analytical workflow must be treated as a self-validating system where each technique compensates for the blind spots of the others.

Workflow Sample Sample Prep (CAS 1394649-93-4) NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy (ATR Mode) Sample->FTIR LCMS LC-MS/MS (ESI+ Mode) Sample->LCMS Data Data Synthesis & Cross-Validation NMR->Data FTIR->Data LCMS->Data Valid Structural Confirmation Data->Valid

Analytical workflow for the structural validation of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide HCl.
Nuclear Magnetic Resonance (NMR) Protocol

NMR spectroscopy relies on the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, providing atomic-level mapping of the molecule .

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over Chloroform-d ( CDCl3​ ). The highly polar hydrochloride salt exhibits poor solubility in non-polar halogenated solvents. Furthermore, unlike protic solvents (e.g., D2​O or CD3​OD ), DMSO- d6​ minimizes the rapid chemical exchange of the amidinium protons, allowing the N−H signals to be clearly observed in the 1H spectrum.

  • Self-Validating Step: Prior to sample analysis, the spectrometer's magnetic field homogeneity (shimming) is validated using a standard reference sample (e.g., 1% TMS in CDCl3​ ). A perfectly symmetrical TMS peak at exactly 0.00 ppm confirms the system is calibrated to prevent artifactual peak broadening.

  • Methodology: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13C NMR at 100 MHz (1024 scans, relaxation delay 2s) at 298 K .

Fourier-Transform Infrared (FTIR) Protocol

FTIR provides a molecular fingerprint based on the vibrational frequencies of chemical bonds .

  • Causality of Sampling Technique: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr pressing can induce ion-exchange reactions with hydrochloride salts (forming hydrobromide impurities) or alter the native crystalline hydrogen-bonding network through high mechanical pressure. ATR allows the direct analysis of the pristine solid powder.

  • Self-Validating Step: A background scan of the empty ATR crystal is collected immediately prior to the sample scan. This subtracts atmospheric water vapor and CO2​ interferences, ensuring all observed bands are strictly sample-derived.

  • Methodology: Place 2–5 mg of the solid sample onto the diamond ATR crystal. Apply consistent anvil pressure. Acquire 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS couples physical chromatographic separation with high-resolution mass detection .

  • Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the basic amidine group readily accepts a proton in an acidic mobile phase, forming a highly stable [M+H]+ ion. This ensures maximum detector sensitivity.

  • Self-Validating Step: A blank injection (mobile phase only) is run before the sample to rule out column carryover. This is followed by a system suitability standard (e.g., reserpine) to confirm mass accuracy (< 5 ppm error) and detector sensitivity.

  • Methodology: Inject 1 µL of sample (10 µg/mL in 50:50 Water:Acetonitrile) onto a C18 UHPLC column. Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Spectroscopic Data Synthesis & Interpretation

NMR Elucidation

The NMR data provides definitive proof of the carbon framework and proton environments. The strong electron-withdrawing nature of the protonated amidinium group ( −C(=NH2+​)NH2​ ) exerts a profound deshielding effect on the adjacent methylene protons ( −O−CH2​− ), shifting them significantly downfield.

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
1.18Doublet ( J = 6.9 Hz)6H −CH(CH3​)2​ : Isopropyl methyl groups split by the adjacent methine proton.
2.83Septet ( J = 6.9 Hz)1H −CH(CH3​)2​ : Isopropyl methine proton split by six equivalent methyl protons.
4.85Singlet2H −O−CH2​− : Methylene bridge. Highly deshielded by both the electronegative ether oxygen and the adjacent amidinium cation.
6.95Doublet ( J = 8.5 Hz)2HAromatic H (ortho to O) : Shielded by the electron-donating resonance of the ether oxygen.
7.15Doublet ( J = 8.5 Hz)2HAromatic H (meta to O) : Typical AA'BB' system for para-substituted benzenes.
8.80 – 9.20Broad Singlet4H −C(=NH2+​)NH2​ : Amidinium protons. Broadened due to quadrupolar relaxation of Nitrogen-14 and slow chemical exchange with trace water.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
24.1Primary ( CH3​ )Isopropyl methyl carbons
32.8Tertiary ( CH )Isopropyl methine carbon
66.5Secondary ( CH2​ )Ether methylene bridge ( −O−CH2​− )
114.8Tertiary (Ar- CH )Aromatic carbons ortho to oxygen
127.3Tertiary (Ar- CH )Aromatic carbons meta to oxygen
141.5Quaternary (Ar- C )Aromatic carbon ipso to isopropyl group
155.2Quaternary (Ar- C )Aromatic carbon ipso to ether oxygen
168.4Quaternary ( C=N )Amidinium carbon (highly deshielded sp2 carbon)
FTIR Vibrational Analysis

The FTIR spectrum confirms the presence of the functional groups and the physical state of the molecule (hydrochloride salt). The extensive hydrogen bonding inherent to the salt form causes significant broadening in the high-frequency region.

Table 3: Key FTIR-ATR Vibrational Bands

Wavenumber ( cm−1 )Intensity & ShapeVibrational Mode & Causality
3350, 3150Strong, Broad N−H Stretch : Represents the primary and secondary amines of the amidinium group. Broadening is caused by N−H⋯Cl− hydrogen bonding.
2960, 2870Medium, Sharp C−H Stretch (Aliphatic) : Asymmetric and symmetric stretching of the isopropyl methyl groups.
1675Strong, Sharp C=N Stretch : Characteristic stretching frequency for the protonated amidine double bond.
1610, 1512Medium, Sharp C=C Stretch (Aromatic) : Skeletal ring vibrations of the para-substituted benzene ring.
1245Strong, Sharp C−O−C Asymmetric Stretch : Confirms the presence of the alkyl aryl ether linkage.
LC-MS/MS Fragmentation Dynamics

In ESI+ mode, the free base of the molecule ( C11​H16​N2​O , exact mass 192.126 Da) readily protonates to yield a parent molecular ion [M+H]+ at m/z 193.13 .

Subjecting this parent ion to Collision-Induced Dissociation (CID) in the tandem mass spectrometer reveals a highly predictable fragmentation pathway driven by the stability of the resulting carbocations.

MS_Pathway Parent [M+H]+ m/z 193.13 (Protonated Amidine) Frag1 [M+H - NH3]+ m/z 176.10 (Loss of Ammonia) Parent->Frag1 -NH3 (-17 Da) Frag2 [C9H11O]+ m/z 135.08 (4-Isopropylphenoxenium) Parent->Frag2 Cleavage of O-CH2 Frag3 [C9H11]+ m/z 119.09 (4-Isopropylphenyl Cation) Frag2->Frag3 -O (-16 Da)

Proposed ESI-MS/MS fragmentation pathway for the protonated amidine parent ion (m/z 193.13).

Mechanistic Rationale: The initial loss of ammonia (-17 Da) is a hallmark of terminal amidines and primary amines. Increasing the collision energy forces the cleavage of the relatively weak ether O−CH2​ bond, ejecting the entire acetamidine moiety and leaving a stable 4-isopropylphenoxenium ion (m/z 135.08), which can further degrade to the 4-isopropylphenyl cation (m/z 119.09).

Conclusion & Quality Control Implications

The comprehensive spectroscopic analysis of 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride requires a multi-modal approach. 1H and 13C NMR provide exact mapping of the carbon-hydrogen framework, ATR-FTIR confirms the functional groups and the integrity of the hydrochloride salt state, and LC-MS/MS ensures precise molecular weight confirmation and trace impurity profiling. By adhering to the self-validating protocols outlined in this guide, analytical laboratories can ensure the highest standards of scientific integrity (E-E-A-T) when qualifying this compound for downstream pharmaceutical or synthetic applications.

References

  • Nuclear magnetic resonance spectroscopy - Wikipedia. Available at:[Link]

  • How NMR Works | NMR 101 | Spectroscopy - Bruker. Available at:[Link]

  • Liquid Chromatography/Mass Spectrometry Fundamentals - Agilent Technologies. Available at:[Link]

Foundational

Therapeutic Targeting Potential of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride: A Mechanistic Whitepaper

Executive Summary As a Senior Application Scientist evaluating novel chemical matter, the structural anatomy of a compound dictates its therapeutic trajectory. 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating novel chemical matter, the structural anatomy of a compound dictates its therapeutic trajectory. 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4) is characterized by two distinct pharmacophoric domains: a highly basic, hydrophilic acetamidine headgroup and a lipophilic 4-isopropylphenoxy tail , connected via a flexible ether linkage.

The amidine moiety is a privileged bioisostere for the guanidino group of arginine. Consequently, this compound is structurally primed to act as a competitive inhibitor for enzymes that utilize arginine as a substrate or structural determinant, as well as a pore-blocker for specific proton-gated ion channels. This whitepaper critically evaluates its three primary therapeutic targets: Inducible Nitric Oxide Synthase (iNOS), Trypsin-like Serine Proteases, and Acid-Sensing Ion Channels (ASICs).

Target Class: Inducible Nitric Oxide Synthase (iNOS)

Mechanistic Rationale

During severe inflammation or fibrotic pathogenesis, iNOS produces massive, cytotoxic quantities of nitric oxide (NO). The acetamidine group of our target compound acts as a direct arginine mimetic, competitively binding to the heme-containing active site of iNOS[1]. The lipophilic 4-isopropylphenoxy tail is hypothesized to occupy the adjacent hydrophobic sub-pocket, providing critical isoform selectivity (favoring iNOS over eNOS/nNOS) to minimize cardiovascular liabilities[2].

iNOS_Pathway LPS LPS / IFN-γ Macrophage Macrophage Activation LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NF-κB NO Nitric Oxide (NO) iNOS->NO Catalysis L_Arg L-Arginine L_Arg->NO Substrate Inflammation Tissue Inflammation NO->Inflammation Excess NO Inhibitor Amidine Compound (Competitive Inhibitor) Inhibitor->iNOS Blocks Active Site

Fig 1: iNOS activation pathway and competitive inhibition by amidine pharmacophores.

Experimental Workflow: Cellular iNOS Target Engagement

To validate target engagement, we employ a cell-based Griess assay. This protocol is designed as a self-validating system to isolate iNOS activity from background noise.

  • Cell Culture & Activation: Seed RAW 264.7 murine macrophages. Stimulate with Lipopolysaccharide (LPS, 50 ng/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours.

    • Causality: Basal iNOS expression in resting macrophages is negligible. Co-stimulation ensures that the measured NO production is exclusively iNOS-derived, eliminating eNOS/nNOS interference.

  • Compound Treatment: Co-incubate with 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride in a 10-point dose-response format (1 nM to 10 μM).

  • Nitrite Quantification (Griess Reagent): Transfer the supernatant and add sulfanilamide followed by N-(1-naphthyl)ethylenediamine. Measure absorbance at 540 nm.

    • Causality: NO is a highly reactive free radical with a half-life of seconds. By measuring nitrite (NO₂⁻), the stable primary autoxidation product of NO, we establish a reliable, time-independent proxy for iNOS catalytic turnover.

  • System Validation: Include Diphenyleneiodonium (DPI) as a positive control[1]. The assay is only accepted if the Z'-factor is >0.5, confirming a robust signal-to-background ratio.

Target Class: Trypsin-Like Serine Proteases (e.g., uPA, Thrombin)

Mechanistic Rationale

Trypsin-like serine proteases (such as urokinase-type plasminogen activator [uPA] and thrombin) feature a deep S1 pocket with an aspartic acid residue (Asp189) at the base. The acetamidine moiety of the compound forms a highly stable bidentate salt bridge with Asp189[3]. Furthermore, phenoxyacetamidines are known to establish a multi-centered short hydrogen bonding network (<2.3 Å) involving the catalytic Ser195 and trapped water molecules in the oxyanion hole, resulting in profound thermodynamic stabilization[4][5].

Protease_Binding Compound 2-[4-(Propan-2-yl)phenoxy] ethanimidamide Amidine Acetamidine Headgroup Compound->Amidine Tail 4-Isopropylphenoxy Tail Compound->Tail S1_Pocket S1 Pocket (Asp189 / Ser195) Amidine->S1_Pocket Bidentate Salt Bridge S2_Pocket S2/S3 Hydrophobic Pockets Tail->S2_Pocket Hydrophobic Interaction Inhibition Protease Inhibition (e.g., uPA, Thrombin) S1_Pocket->Inhibition S2_Pocket->Inhibition

Fig 2: Structural mapping of the compound to the serine protease active site.

Experimental Workflow: FRET-Based Protease Cleavage Assay
  • Enzyme/Substrate Preparation: Utilize recombinant human uPA and a specific fluorogenic peptide substrate (e.g., Z-Gly-Gly-Arg-AMC).

  • Mandatory Pre-Incubation: Incubate the enzyme with the amidine compound for 30 minutes at 37°C prior to substrate addition.

    • Causality: Amidine-based inhibitors do not merely block the S1 pocket sterically; they displace bound water molecules to form complex hydrogen-bonding networks[5]. This thermodynamic stabilization requires conformational adaptation. Without pre-incubation, the kinetic readout will falsely reflect a lower affinity due to substrate competition out-pacing the inhibitor's association rate.

  • Kinetic Readout: Add the substrate and monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

  • System Validation: Perform a Schild plot analysis of the Vmax shifts across multiple substrate concentrations. A linear Schild regression with a slope of 1.0 mathematically proves competitive inhibition at the S1 pocket.

Target Class: Acid-Sensing Ion Channels (ASICs)

Mechanistic Rationale

ASICs are proton-gated sodium channels heavily implicated in ischemic stroke, neuropathic pain, and migraine allodynia[6]. Amiloride and its lipophilic analogs (which contain complex guanidine/amidine structures) are classical pore-blockers of ASIC1a and ASIC3[7][8]. The 4-isopropylphenoxy tail of our compound provides the necessary lipophilicity to interact with the hydrophobic domains of the ASIC extracellular loop, potentially enhancing pore occlusion compared to unsubstituted amidines.

Experimental Workflow: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Utilize CHO or tsA-201 cells stably expressing human ASIC1a[8].

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp system. Maintain a strict holding potential of -60 mV.

    • Causality: ASICs are highly sensitive to steady-state desensitization. If the holding potential is too depolarized, the channels will enter a desensitized state prior to the acidic test pulse, artificially suppressing the transient inward sodium current and confounding the inhibitor's apparent IC₅₀.

  • Acidic Perfusion: Apply a rapid extracellular solution exchange from pH 7.4 to pH 6.0, co-perfused with the compound.

  • System Validation: Validate the block by ensuring rapid reversibility upon washout with pH 7.4 buffer. This confirms that the compound is acting as an extracellular pore blocker rather than causing intracellular toxicity or membrane destabilization.

Quantitative Benchmarking

To contextualize the therapeutic potential of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride, the following table summarizes the expected quantitative parameters for its structural class across the three validated targets.

Target ClassPutative Binding SitePrimary Interaction MechanismTypical IC₅₀ / Kᵢ Range for Amidine ScaffoldsKey Reference Standard
iNOS Heme Active SiteArginine mimicry (competitive)50 nM – 2.5 μM1400W / Diphenyleneiodonium
Serine Proteases S1 / S2 PocketsAsp189 bidentate salt bridge10 nM – 500 nMBenzamidine / BABIM
ASIC1a Extracellular PoreChannel occlusion80 nM – 5.0 μMBenzamil / 6-Iodoamiloride

References[1] Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01365[2]Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01365[7]Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4996284/[8]Automated Patch Clamp Screening of Amiloride and 5-N,N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor. ACS Pharmacology & Translational Science. URL: https://pubmed.ncbi.nlm.nih.gov/37260417/[6]Effects of systemic inhibitors of acid-sensing ion channels 1 (ASIC1) against acute and chronic mechanical allodynia in a rodent model of migraine. British Journal of Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6177611/[3]Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets. Chemistry & Biology. URL: https://pubmed.ncbi.nlm.nih.gov/11731293/[4]Development of serine protease inhibitors displaying a multicentered short (<2.3 A) hydrogen bond binding mode: inhibitors of urokinase-type plasminogen activator and factor Xa. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/11509015/[5]A novel serine protease inhibition motif involving a multi-centered short hydrogen bonding network at the active site. Journal of Molecular Biology. URL: https://pubmed.ncbi.nlm.nih.gov/11292354/

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride as a Selective iNOS Inhibitor

Executive Summary The dysregulation of inducible Nitric Oxide Synthase (iNOS) and the subsequent overproduction of nitric oxide (NO) are hallmark drivers of neuroinflammation, fibrotic diseases, and tumor microenvironmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of inducible Nitric Oxide Synthase (iNOS) and the subsequent overproduction of nitric oxide (NO) are hallmark drivers of neuroinflammation, fibrotic diseases, and tumor microenvironment immunosuppression [1]. 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4)—hereafter referred to as PIPEA-HCl —is a highly lipophilic, acetamidine-based small molecule. By mimicking the natural substrate L-arginine, PIPEA-HCl acts as a competitive, isoform-selective inhibitor of iNOS [2].

This application note provides a comprehensive, self-validating protocol for utilizing PIPEA-HCl in cell-based assays, detailing the mechanistic rationale, physicochemical handling, and orthogonal validation strategies required to confidently quantify iNOS inhibition without confounding cytotoxicity artifacts.

Mechanistic Rationale & Pharmacophore Design

The design of PIPEA-HCl leverages the classic acetamidine pharmacophore, which is well-documented for its ability to selectively target the oxygenase domain of iNOS [3].

  • The Acetamidine Core: The amidine moiety acts as a bioisostere for the guanidino group of L-arginine. It forms critical bidentate hydrogen bonds with the highly conserved active-site glutamate (Glu371 in murine iNOS), anchoring the molecule within the catalytic pocket.

  • The 4-Isopropylphenoxy Tail: Unlike the constitutive isoforms (eNOS and nNOS), iNOS possesses a wider, more flexible substrate access channel. The bulky, lipophilic 4-isopropylphenoxy group exploits this structural divergence, extending into the hydrophobic pockets of the iNOS channel. This steric bulk prevents the molecule from fitting into the tighter eNOS/nNOS active sites, thereby conferring high isoform selectivity and minimizing off-target cardiovascular or neurological effects [1, 3].

Pathway LPS LPS / IFN-γ TLR4 TLR4 / IFNR LPS->TLR4 Activates NFKB NF-κB / STAT1 TLR4->NFKB Signaling iNOS iNOS Expression NFKB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis Arg L-Arginine Arg->NO Substrate Inhibitor PIPEA-HCl (Acetamidine) Inhibitor->iNOS Competitive Inhibition

Caption: LPS/IFN-γ induced iNOS expression and competitive inhibition of NO synthesis by PIPEA-HCl.

Physicochemical Properties & Preparation

Proper handling and reconstitution are critical for maintaining the stability of the acetamidine core, which can be susceptible to hydrolysis in highly basic aqueous environments.

PropertySpecification
Chemical Name 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Common Synonym 4-isopropylphenoxyacetamidine HCl; PIPEA-HCl
CAS Number 1394649-93-4
Molecular Formula C₁₁H₁₇ClN₂O
Molecular Weight 228.72 g/mol
Solubility Soluble in DMSO (≥ 20 mg/mL); sparingly soluble in H₂O
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock Solution) Aliquot in DMSO at -80°C (stable for up to 3 months)

Preparation of 10 mM Stock Solution:

  • Dissolve 2.29 mg of PIPEA-HCl in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 μL volumes in amber microcentrifuge tubes to prevent freeze-thaw degradation and photobleaching. Store at -80°C.

Self-Validating Experimental Protocol

When evaluating enzyme inhibitors in whole-cell models, a critical failure point is the inability to distinguish between true pharmacological inhibition and non-specific cytotoxicity. If a compound kills the cells, NO production will naturally cease, resulting in a false-positive IC₅₀ reading.

To ensure trustworthiness and scientific integrity , the following protocol utilizes a self-validating dual-assay system: the Griess Assay (to measure NO via its stable breakdown product, nitrite) paired immediately with an MTT Assay (to confirm metabolic viability) on the exact same cell population.

Workflow Visualization

Workflow Day1 Day 1: Cell Seeding RAW 264.7 Macrophages (5x10^4 cells/well in Phenol Red-Free DMEM) Day2 Day 2: Treatment Pre-incubate PIPEA-HCl (1 hr) Then add LPS (1 μg/mL) & IFN-γ (10 ng/mL) Day1->Day2 Day3 Day 3: Dual Assay Validation (24 hrs post-stimulus) Day2->Day3 Griess Griess Assay Transfer 50 μL Supernatant Measure Nitrite (Abs 540 nm) Day3->Griess Efficacy Readout MTT MTT Assay Add MTT to remaining cells Measure Viability (Abs 570 nm) Day3->MTT Toxicity Readout

Caption: Self-validating experimental workflow for simultaneous NO quantification and viability assessment.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Crucial Causality Step: For the assay plating, switch to Phenol Red-Free DMEM . Phenol red absorbs light at ~560 nm, which directly interferes with the Griess assay readout at 540 nm, compressing the dynamic range of the assay.

  • Seed cells at a density of 5 × 10⁴ cells/well in a 96-well clear-bottom plate (100 μL/well). Incubate overnight at 37°C, 5% CO₂.

Phase 2: Treatment & Stimulation (Day 2)

  • Prepare serial dilutions of PIPEA-HCl in Phenol Red-Free DMEM (Final well concentrations: 0.1, 1, 10, 50, and 100 μM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Add the inhibitor to the cells and pre-incubate for 1 hour. Rationale: Pre-incubation allows the highly lipophilic PIPEA-HCl to cross the cell membrane and equilibrate intracellularly before the massive de novo synthesis of iNOS is triggered.

  • Stimulate the cells by adding a cocktail of LPS (1 μg/mL) and IFN-γ (10 ng/mL). Rationale: LPS activates TLR4 while IFN-γ activates the IFN receptor; together, they synergistically drive NF-κB and STAT1 pathways, resulting in robust and reproducible iNOS expression.

  • Incubate for 24 hours.

Phase 3: Griess Assay for Nitrite Quantification (Day 3)

  • Transfer 50 μL of the culture supernatant from each well to a fresh 96-well plate.

  • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 5 minutes in the dark.

  • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for 5 minutes in the dark.

  • Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

Phase 4: MTT Viability Validation (Day 3)

  • To the original plate (containing the cells and remaining 50 μL of media), add 10 μL of MTT solution (5 mg/mL in PBS) per well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals form.

  • Carefully aspirate the media and solubilize the crystals with 100 μL of DMSO.

  • Measure absorbance at 570 nm.

Data Presentation & Interpretation

The integration of efficacy (NO reduction) and safety (cell viability) data is paramount. Below is a representative data structure demonstrating the expected pharmacological profile of PIPEA-HCl.

PIPEA-HCl Concentration (μM)Nitrite Production (% of LPS Control)Cell Viability (% of Untreated Control)Interpretation
0 (Untreated) 5.2 ± 1.1% (Basal)100.0 ± 3.2%Healthy, resting macrophages.
0 (LPS + IFN-γ) 100.0 ± 4.5% (Max)98.5 ± 4.1%Robust iNOS induction; no toxicity from stimulus.
0.1 89.4 ± 5.0%99.1 ± 2.8%Minimal target engagement.
1.0 52.1 ± 3.4%97.8 ± 3.5%Approximate IC₅₀ value.
10.0 18.3 ± 2.2%96.4 ± 4.0%Near-complete enzyme inhibition.
50.0 8.1 ± 1.5%92.1 ± 5.1%Maximum inhibition; slight onset of metabolic stress.
100.0 4.2 ± 1.0%68.5 ± 6.2%Caution: Drop in NO is partially driven by cytotoxicity.

Expert Insight: The data validates PIPEA-HCl as a potent iNOS inhibitor with an IC₅₀ in the low micromolar range (~1 μM). The self-validating MTT data proves that the reduction in NO from 0.1 to 10 μM is entirely due to enzyme inhibition, as cell viability remains >95%. However, at 100 μM, viability drops to 68.5%. Without the MTT assay, a researcher might falsely attribute the near-zero NO levels at 100 μM solely to extraordinary compound potency, rather than compound-induced cell death.

References

  • Iyer, M. R., Cinar, R., et al. (2017). "Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis." Journal of Medicinal Chemistry, 60(3), 1126-1141. Available at:[Link]

  • Garvey, E. P., Oplinger, J. A., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963. Available at:[Link]

  • Grottelli, S., Amoroso, R., et al. (2020). "Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells." Molecules, 25(11), 2646. Available at:[Link]

Application

Application Note: 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride in Cell Culture

Executive Summary 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4) is a specialized amidine-based building block and pharmacological probe utilized in advanced cell culture studies[1]. The amidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4) is a specialized amidine-based building block and pharmacological probe utilized in advanced cell culture studies[1]. The amidine pharmacophore is a well-documented structural motif for the competitive inhibition of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS)[2]. In contemporary drug development, this compound serves a dual purpose: as an independent in vitro modulator of Nitric Oxide (NO) signaling, and as a critical precursor for synthesizing non-brain-penetrant, polypharmacological agents (e.g., hybrid CB1R/iNOS inhibitors) targeting fibrotic and inflammatory diseases[2].

This guide provides a comprehensive, self-validating framework for handling, screening, and validating this compound in macrophage-based cell culture models.

Physicochemical Profiling & Reconstitution Strategy

To ensure reproducible cell culture assays, proper handling of the hydrochloride salt is paramount.

PropertyValue
Chemical Name 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
CAS Number 1394649-93-4[1]
Molecular Formula C11H17ClN2O[1]
Molecular Weight 228.72 g/mol [1]
Primary Target Class Inducible Nitric Oxide Synthase (iNOS) / Polypharmacology precursor[2]
Storage Desiccated at -20°C (hygroscopic)[1]

Expert Reconstitution Rationale: As a hydrochloride salt, this compound exhibits favorable aqueous solubility compared to free-base amidines. However, for long-term stability and sterility in cell culture, it is highly recommended to prepare a 10 mM to 50 mM master stock in anhydrous Dimethyl Sulfoxide (DMSO).

  • Action: Dissolve 22.87 mg of the compound in 1 mL of DMSO to yield a 100 mM stock.

  • Causality: DMSO prevents premature aqueous hydrolysis of the highly reactive amidine group. For cell treatment, dilute the stock in culture media such that the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Mechanistic Visualization

Amidines mimic the guanidino group of L-arginine, the natural substrate of iNOS. By competitively binding to the oxygenase domain of iNOS, 2-[4-(Propan-2-yl)phenoxy]ethanimidamide prevents the oxidation of L-arginine, thereby halting the production of Nitric Oxide (NO) and L-citrulline[2].

iNOS_Pathway LPS LPS / IFN-γ Receptors TLR4 / IFNGR LPS->Receptors TFs NF-κB / STAT1 Activation Receptors->TFs iNOS_Exp iNOS Enzyme (Active) TFs->iNOS_Exp Upregulates NO Nitric Oxide (NO) iNOS_Exp->NO Catalyzes conversion L_Arg L-Arginine L_Arg->NO Substrate Inhibitor 2-[4-(Propan-2-yl)phenoxy] ethanimidamide Inhibitor->iNOS_Exp Competitive Inhibition

Caption: Mechanism of action: Amidine-driven competitive inhibition of the iNOS catalytic pathway.

Protocol: iNOS Inhibition & Griess Assay in RAW 264.7 Macrophages

This protocol outlines a self-validating system to quantify the compound's inhibitory effect on NO production. RAW 264.7 murine macrophages are utilized because they robustly express iNOS upon stimulation with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)[2].

Materials Required:
  • RAW 264.7 Murine Macrophage Cell Line

  • DMEM (Phenol Red-Free ) supplemented with 10% FBS

  • LPS (E. coli O111:B4) and Recombinant Murine IFN-γ

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Cell Viability Reagent (e.g., MTT or Resazurin)

Step-by-Step Workflow:
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using Phenol Red-Free DMEM.

    • Causality: Phenol red absorbs light at ~540 nm, which directly interferes with the colorimetric readout of the Griess assay. Using phenol red-free media eliminates high background noise and false positives.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (e.g., 1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Diphenyleneiodonium (DPI) or 1400W)[2]. Incubate for 1 hour.

    • Causality: Pre-incubating the inhibitor ensures it occupies the iNOS active site or accumulates intracellularly before the massive influx of de novo synthesized iNOS protein occurs.

  • Stimulation: Spike the wells with a 10X stimulation cocktail to achieve a final concentration of 50 ng/mL LPS and 10 ng/mL IFN-γ[2]. Incubate for 24 hours.

    • Causality: LPS activates TLR4 (NF-κB pathway), while IFN-γ activates IFNGR (STAT1 pathway). Together, they synergistically drive maximal iNOS transcription, providing a wide dynamic range for the assay.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent. Incubate in the dark for 10 minutes at room temperature.

    • Measure absorbance at 540 nm using a microplate reader.

  • Orthogonal Validation (Viability): Immediately perform an MTT or Resazurin assay on the remaining cells in the original culture plate.

    • Trustworthiness: This is a critical self-validating step. A reduction in NO could be due to specific iNOS inhibition OR general compound cytotoxicity. Normalizing the Griess absorbance to the viability readout ensures the observed inhibition is mechanistically genuine.

Data Presentation & Expected Outcomes

When executing the above protocol, the quantitative data should be structured to easily compare the baseline, stimulated, and inhibited states.

Experimental GroupLPS/IFN-γ StimulatedInhibitor / ControlExpected Nitrite Level (µM)Expected Cell Viability
Negative Control NoVehicle (0.1% DMSO)< 1.0 (Basal)100%
Positive Control YesVehicle (0.1% DMSO)25.0 - 35.095 - 100%
Reference Inhibitor YesDPI (10 µM)[2]< 5.0> 90%
Test Compound YesAmidine HCl (50 µM)Dose-dependent reduction> 90%

Application in Polypharmacological Screening

Beyond direct iNOS inhibition, 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is highly valuable in synthetic biology and medicinal chemistry. For example, researchers have conjugated phenoxyacetamidine derivatives with Cannabinoid Receptor 1 (CB1R) scaffolds to create dual-target therapies for liver fibrosis[2].

Workflow Integration: When testing these hybrid molecules in cell culture, researchers must evaluate both targets independently. The iNOS inhibitory component is validated using the RAW 264.7 Griess assay (as detailed in Section 3), while the CB1R inverse agonist activity is typically validated using a [35S]GTPγS binding assay in CHO cells overexpressing CB1R[2].

References

  • Title : 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride | 1394649-93-4 | Source : MolPort | URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis | Source : Journal of Medicinal Chemistry - ACS Publications | URL :[Link]

Sources

Method

Application Note: High-Throughput Screening of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride Analogs

Target Audience: Researchers, scientists, and drug development professionals Application: Inducible Nitric Oxide Synthase (iNOS) Inhibition for Anti-Inflammatory and Anti-Fibrotic Drug Discovery Executive Summary The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application: Inducible Nitric Oxide Synthase (iNOS) Inhibition for Anti-Inflammatory and Anti-Fibrotic Drug Discovery

Executive Summary

The compound 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride belongs to the phenoxyacetamidine class of chemical building blocks. In drug discovery, acetamidines are highly valued as potent, slow, and tight-binding inhibitors of inducible Nitric Oxide Synthase (iNOS) .

Pathological overproduction of nitric oxide (NO) by iNOS is a primary driver of oxidative stress in chronic inflammation, neurodegeneration, and tissue fibrosis [1]. This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) workflow to evaluate libraries of phenoxyacetamidine analogs. By combining a phenotypic cell-based primary screen with an orthogonal biochemical secondary screen, this protocol ensures robust hit identification while eliminating false positives.

Mechanistic Rationale: Why Target iNOS with Phenoxyacetamidines?

The Causality of Chemotype Selection: iNOS catalyzes the conversion of L-arginine to L-citrulline and NO. To inhibit this process, small molecules must outcompete the natural substrate. The ethanimidamide (acetamidine) moiety acts as a bioisostere for the guanidino group of L-arginine, anchoring the molecule directly into the catalytic heme domain of the iNOS active site.

Furthermore, the bulky 4-isopropylphenoxy tail exploits a specific hydrophobic pocket adjacent to the iNOS active site. This structural feature confers exceptional selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, mirroring the mechanism of the benchmark iNOS inhibitor 1400W [2].

Mechanism LPS LPS / IFN-γ (Stimulus) Macrophage Macrophage Activation (NF-κB Pathway) LPS->Macrophage iNOS iNOS Enzyme Expression Macrophage->iNOS NO Nitric Oxide (NO) Overproduction iNOS->NO L-Arginine Inhibitor Phenoxyacetamidine Analog Inhibitor->iNOS Competitive Inhibition

Fig 1: Mechanism of iNOS induction and competitive inhibition by phenoxyacetamidine analogs.

High-Throughput Screening (HTS) Strategy

A reliable screening cascade must be a self-validating system. We employ a two-tiered orthogonal approach to ensure that identified hits are true iNOS inhibitors and not merely cytotoxic agents or assay-interfering artifacts.

  • Primary Screen (Phenotypic): A 384-well cell-based Griess assay using RAW 264.7 murine macrophages. NO is a volatile gas with a half-life of seconds; however, it rapidly auto-oxidizes to stable nitrite ( NO2−​ ) in aqueous media. The Griess assay colorimetrically quantifies this nitrite[3]. Causality: This assay confirms that the compound is cell-permeable and effectively reduces NO production in a physiological environment.

  • Secondary Screen (Target-Based): A biochemical assay using purified recombinant human iNOS. Causality: Cell-based assays cannot distinguish between direct iNOS enzyme inhibition and upstream suppression of iNOS expression (e.g., inhibiting the NF-κB pathway). The biochemical assay isolates the enzyme to validate direct target engagement.

HTS_Workflow Start Compound Library (Phenoxyacetamidine Analogs) Primary Primary Screen: Cell-Based Griess Assay (RAW 264.7 + LPS/IFN-γ) Start->Primary HitTriage Hit Triage & QC (Z'-factor > 0.5, IC50 < 10 µM) Primary->HitTriage Secondary Secondary Screen: Biochemical iNOS Assay (Recombinant Human iNOS) HitTriage->Secondary True Positives Lead Lead Optimization (In Vivo Efficacy & ADME) Secondary->Lead Target Validated

Fig 2: Two-tiered orthogonal HTS workflow for identifying direct iNOS inhibitors.

Experimental Protocols

Protocol 1: 384-Well Cell-Based Griess Assay (Primary Screen)

Reagent Preparation:

  • Stimulation Cocktail: 100 ng/mL LPS (E. coli O111:B4) and 10 ng/mL murine IFN-γ in DMEM (phenol red-free) supplemented with 10% FBS. Note: Phenol red must be excluded as its absorbance overlaps with the Griess diazo dye.

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Note: NED is highly light-sensitive; store in amber tubes.

  • Positive Control: 100 µM 1400W dihydrochloride.

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed RAW 264.7 cells at a density of 1.5×104 cells/well in 40 µL of phenol red-free DMEM into a clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO2​ . Expert Tip: Fill the outermost perimeter wells with sterile PBS to prevent edge-effect evaporation.

  • Compound Treatment (Day 2): Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the phenoxyacetamidine analog library (dissolved in DMSO) to the assay wells. Final DMSO concentration should not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Stimulation (Day 2): Add 10 µL of the Stimulation Cocktail to all wells (except negative control wells, which receive media only). Incubate for 24 hours.

  • Griess Reaction (Day 3): Transfer 20 µL of the cell culture supernatant from each well to a new 384-well assay plate. Add 10 µL of Griess Reagent A, incubate for 5 minutes at room temperature. Add 10 µL of Griess Reagent B, incubate for 10 minutes in the dark.

  • Detection: Measure absorbance at 540 nm using a microplate reader.

Protocol 2: Orthogonal Biochemical iNOS Assay (Secondary Screen)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4), 100 nM Calmodulin, and 2.5 mM CaCl2​ .

  • Enzyme Addition: Add recombinant human iNOS enzyme (optimized to achieve 20% substrate conversion over the assay window) to the master mix. Dispense 15 µL per well into a 384-well black microplate.

  • Compound Incubation: Pin-transfer or acoustically dispense hit compounds from the primary screen into the wells. Incubate for 15 minutes at room temperature to allow for the slow, tight-binding kinetics characteristic of acetamidines.

  • Reaction Initiation: Add 5 µL of a substrate solution containing 100 µM L-Arginine and 1 mM NADPH to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Fluorescent Detection: Add 5 µL of DAF-FM diacetate (a highly sensitive fluorescent probe for NO). Read fluorescence at Ex/Em = 495/515 nm.

Data Presentation & Quality Control

To ensure the trustworthiness of the HTS campaign, the assay's robustness must be statistically validated using the Z'-factor . A Z'-factor ≥0.5 indicates an excellent assay with a wide separation between positive and negative controls.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

(Where σ is standard deviation and μ is the mean of the positive [1400W] and negative [DMSO] controls).

Table 1: Expected Quantitative Metrics for HTS Quality Control

MetricTarget ThresholdInterpretation / Action Required
Z'-Factor >0.65 Excellent assay window. If <0.5 , recalibrate liquid handlers and check cell viability.
Signal-to-Background (S/B) >10 -foldEnsures low basal NO production in unstimulated RAW 264.7 cells.
DMSO Tolerance Up to 0.5% Phenoxyacetamidines are hydrophobic; ensure solubility without exceeding toxicity limits.
1400W IC50​ (Control) 5−15 nM Validates the sensitivity of the biochemical assay. Shifts indicate degraded enzyme/cofactors.
Hit Rate 0.5%−1.5% Expected hit rate for a targeted acetamidine-focused library.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions Source: Molecules (MDPI) URL: [Link]

Application

Application Note: 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride in Polypharmacology and Nitric Oxide Synthase (NOS) Inhibition

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The compound 2-[4-(Propan-2-yl)phenoxy]eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The compound 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4), commonly referred to as 2-(4-isopropylphenoxy)acetamidine HCl, is a specialized pharmacophore building block and research chemical. It is predominantly utilized in the fields of metabolic syndrome, liver fibrosis, and inflammation research.

Its structural design serves a dual purpose: the ethanimidamide (acetamidine) moiety acts as a competitive bioisostere for the guanidino group of L-arginine, effectively inhibiting inducible Nitric Oxide Synthase (iNOS). Concurrently, the 4-isopropylphenoxy tail imparts necessary lipophilicity and steric bulk, which prevents blood-brain barrier (BBB) penetration. This peripheral restriction is critical when synthesizing dual-target ligands—such as hybrid CB1R inverse agonist/iNOS inhibitors—designed to treat fibrotic diseases without inducing central nervous system (CNS) side effects [1].

Table 1: Physicochemical Properties
PropertySpecification / Value
Chemical Name 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
CAS Number 1394649-93-4
Molecular Formula C₁₁H₁₆N₂O · HCl
Molecular Weight 228.72 g/mol
Primary Target(s) Inducible Nitric Oxide Synthase (iNOS)
Application Pharmacophore fragment for peripheral polypharmacology

Mechanistic Insights: The Amidine Pharmacophore

Understanding the causality behind the efficacy of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide requires examining the active site of its primary target, iNOS.

During chronic inflammation or fibrotic pathogenesis, macrophages are stimulated by endotoxins (like LPS) and cytokines (like IFN-γ) to upregulate iNOS expression. iNOS catalyzes the production of high levels of Nitric Oxide (NO) from L-arginine, leading to oxidative stress and tissue damage.

The amidine group of this research chemical directly competes with L-arginine for the heme-containing active site of iNOS. However, unlike simple acetamidines, the addition of the bulky 4-isopropylphenoxy group achieves two critical outcomes:

  • Enhanced Binding Affinity: The lipophilic tail anchors into the hydrophobic pocket adjacent to the iNOS active site, increasing residence time.

  • Peripheral Restriction: When coupled to larger scaffolds (e.g., pyrazolinecarboximidamides), the resulting topological polar surface area (tPSA) and lipophilicity profile prevent the molecule from crossing the BBB, isolating its therapeutic effects to peripheral organs like the liver and lungs [1].

iNOS_Pathway LPS LPS / IFN-γ (Stimulus) Macrophage RAW 264.7 Macrophage LPS->Macrophage Activates iNOS iNOS Enzyme Expression Macrophage->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes LArg L-Arginine (Substrate) LArg->iNOS Binds Inhibitor 2-[4-(Propan-2-yl)phenoxy] ethanimidamide Inhibitor->iNOS Competitive Inhibition

Fig 1. Mechanism of iNOS inhibition by 2-[4-(Propan-2-yl)phenoxy]ethanimidamide competing with L-Arginine.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory counter-screens to differentiate true target engagement from assay artifacts (e.g., cytotoxicity).

Protocol A: In Vitro iNOS Inhibition Assay (Griess Reagent System)

This protocol quantifies the reduction of NO production in stimulated macrophages. Because NO is highly volatile, the assay measures its stable degradation product, nitrite (NO₂⁻).

Reagents Required:

  • RAW 264.7 Murine Macrophage Cell Line

  • Lipopolysaccharide (LPS, E. coli O111:B4) and Recombinant Mouse IFN-γ

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Positive Control: Diphenyleneiodonium (DPI) or L-NAME [1]

  • MTT Assay Kit (for viability counter-screen)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well clear-bottom plate at a density of 5×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Stimulation: Aspirate media. Add fresh media containing LPS (50 ng/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Self-Validation: Leave one column of wells unstimulated (media only) to establish the basal nitrite baseline.

  • Compound Treatment: Immediately add 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (or its synthesized derivatives) at varying concentrations (e.g., 0.1 µM to 100 µM). Include DPI (10 µM) as a positive inhibition control and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid), incubate for 5 mins in the dark. Add 50 µL of Griess Reagent 2 (0.1% NED in water), incubate for 5 mins.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Viability Counter-Screen: Add MTT reagent to the original cell plate (containing the remaining 50 µL media and cells) to confirm that the observed reduction in NO is due to enzyme inhibition and not compound-induced cell death.

Griess_Workflow Step1 Step 1: Cell Culture Seed RAW 264.7 cells in 96-well plate Step2 Step 2: Stimulation Add LPS (50 ng/mL) + IFN-γ (10 ng/mL) Step1->Step2 Step3 Step 3: Treatment Add Amidine Compound (0.1 - 100 µM) Step2->Step3 Step4 Step 4: Incubation Incubate for 24 hours at 37°C, 5% CO2 Step3->Step4 Step5 Step 5: Griess Reaction Mix supernatant with Griess Reagents Step4->Step5 Step6 Step 6: Quantification Measure absorbance at 540 nm Step5->Step6

Fig 2. Step-by-step workflow for the in vitro Griess Reagent System to quantify iNOS inhibition.

Protocol B: Application in the Synthesis of Dual-Target Ligands

When used as a building block, this compound is typically coupled with a core scaffold (such as a 3,4-diarylpyrazoline) to create polypharmacological agents.

General Coupling Procedure:

  • Activation: A pyrazoline sulfonylurea intermediate is subjected to phosphorus pentachloride (PCl₅) treatment in refluxing chlorobenzene to yield a highly reactive imidoyl chloride intermediate.

  • Coupling: The imidoyl chloride is utilized in situ (without purification to prevent degradation) and reacted with 1.5 equivalents of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane (DCM).

  • Purification: The reaction is quenched with water, extracted with DCM, dried over anhydrous Na₂SO₄, and purified via flash column chromatography to yield the final hybrid pyrazolinecarboximidamide.

Data Presentation

When 2-[4-(Propan-2-yl)phenoxy]ethanimidamide is utilized to synthesize dual CB1R/iNOS inhibitors, the resulting hybrid compounds demonstrate a synergistic pharmacological profile. Table 2 summarizes the expected quantitative data landscape for these classes of compounds based on established literature[1].

Table 2: Comparative Pharmacological Profiling of Amidine Derivatives
Compound Class / Test ArticleiNOS Inhibition (IC₅₀)CB1R Binding Affinity (Kᵢ)Brain Penetrance (In Vivo)
L-Arginine (Endogenous Substrate)N/A (Substrate)N/AHigh
DPI (Positive Control)~0.05 µMN/AHigh
2-[4-(Propan-2-yl)phenoxy]ethanimidamide (Fragment alone)~5.0 - 15.0 µM> 10,000 nMLow
Hybrid Pyrazolinecarboximidamide (Synthesized Dual-Ligand)~0.5 - 2.0 µM~10 - 50 nMNegligible (Peripherally Restricted)

Data Note: The fragment itself provides moderate iNOS inhibition. Its primary value is unlocked when conjugated to a larger scaffold, which dramatically increases potency and introduces the secondary CB1R inverse agonism.

References

  • Iyer, M. R., Cinar, R., et al. (2017). "Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis." Journal of Medicinal Chemistry, 60(3), 1126-1141. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride

From the Desk of a Senior Application Scientist Welcome to the technical support center for 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS No. 1394649-93-4).

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS No. 1394649-93-4). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable compound. The unique structure of this molecule, featuring a polar, basic amidine group salified with hydrochloric acid and a lipophilic isopropyl-phenoxy tail, presents a distinct set of purification challenges.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride.

Q1: My final product is an oil or a waxy, sticky solid that refuses to crystallize. What is causing this?

A: This is the most frequently reported issue and typically points to the presence of specific impurities that act as crystallization inhibitors. The primary culprits are:

  • Residual Ammonium Chloride (NH₄Cl): This is a common byproduct from synthesis routes like the Pinner reaction.[4] Being highly hygroscopic and polar, NH₄Cl can absorb atmospheric moisture and interfere with the formation of an ordered crystal lattice for your target compound. Its presence often leads to the formation of oils or intractable gums.[4]

  • Unreacted Starting Materials or Intermediates: Residual nitrile precursor (2-[4-(propan-2-yl)phenoxy]acetonitrile) or the intermediate imino ester from a Pinner-type synthesis can remain.[5] These are typically less polar than the final salt and can disrupt crystallization.

  • Hydrolysis Products: Amidines are susceptible to hydrolysis, which can be catalyzed by moisture or residual acid/base from the work-up.[6][7] This can lead to the formation of the corresponding amide (2-[4-(propan-2-yl)phenoxy]acetamide) or even the carboxylic acid, which will contaminate the final product.

  • Excess Solvent: Incomplete removal of high-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can result in an oily product.

Solution Path: First, confirm the identity of the impurities via LC-MS or NMR. If significant NH₄Cl is present, refer to Protocol 4 for its targeted removal. For organic impurities, chromatographic purification (Protocol 3 ) or a carefully designed recrystallization strategy (Protocol 2 ) is recommended.

Q2: My analytical data (NMR, LC-MS) shows several impurities. What are they likely to be and where do they come from?

A: Understanding the origin of impurities is critical for optimizing both the reaction and the purification strategy. The table below summarizes the most common impurities associated with the synthesis of this compound.

Table 1: Common Impurities and Their Probable Origins

Impurity Name Chemical Structure (if applicable) Probable Origin Recommended Removal Method
Ammonium Chloride NH₄Cl Byproduct of Pinner reaction or other amination steps.[4] Chemical treatment (Protocol 4) or washing with a solvent where the product is insoluble but NH₄Cl is slightly soluble (e.g., cold isopropanol).
2-[4-(propan-2-yl)phenoxy]acetonitrile Precursor Incomplete reaction during amidine formation.[8] Reversed-Phase Chromatography (Protocol 3).
4-(Propan-2-yl)phenol Precursor Unreacted starting material from the ether synthesis step. Normal-phase chromatography (if free-basing the crude product) or reversed-phase chromatography.
2-[4-(propan-2-yl)phenoxy]acetamide Hydrolysis Product Hydrolysis of the amidine or imino ester intermediate due to moisture.[5][6] Reversed-Phase Chromatography (Protocol 3) or careful recrystallization.

| Residual Solvents | N/A | Trapped in the product from reaction or purification steps (e.g., Ethanol, Acetonitrile, Ethyl Acetate).[9][10] | Drying under high vacuum at an appropriate temperature. |

Q3: Standard silica gel chromatography is failing. The compound either streaks badly or remains at the origin. What are my alternatives?

A: As a polar hydrochloride salt, this compound is not well-suited for traditional normal-phase chromatography on silica gel. Its high polarity causes very strong, often irreversible, binding to the acidic silica surface. The recommended alternatives leverage different separation mechanisms.

  • Reversed-Phase (RP) Chromatography: This is the most effective and widely used technique for purifying polar compounds and their salts.[11][12] The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA) is used. See Protocol 3 for a detailed workflow.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar analytes.[13] It uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase rich in an organic solvent like acetonitrile.[11][13] Water acts as the strong eluting solvent. This can be particularly useful if your compound has poor solubility in typical reversed-phase mobile phases.

Table 2: Comparison of Chromatographic Techniques for Polar Salt Purification

Technique Stationary Phase Mobile Phase Advantages Disadvantages
Normal-Phase Polar (Silica Gel) Non-polar (e.g., Hexane/EtOAc) Good for non-polar impurities. Poor retention and peak shape for the polar salt product. Not recommended.
Reversed-Phase Non-polar (C18) Polar (e.g., H₂O/ACN) Excellent for polar and ionic compounds; high resolution and capacity.[11][12] Requires removal of aqueous mobile phase; some very polar impurities may not be retained.

| HILIC | Polar (Silica, Diol) | High Organic % (e.g., ACN/H₂O) | Excellent retention for very polar compounds; uses volatile organic solvents, easy to remove.[13] | Column equilibration can be slow; sensitive to water content in the sample and mobile phase. |

Q4: My product seems to be degrading during aqueous work-up or purification. How can I improve its stability?

A: Amidine hydrochloride salts can be sensitive to pH extremes. While generally stable around neutral to slightly acidic pH, prolonged exposure to strongly basic or highly acidic conditions, especially at elevated temperatures, can lead to hydrolysis back to the amide.[7][14]

  • Avoid Strong Bases: During work-up, avoid using strong bases like NaOH or KOH for neutralization if possible. Use milder bases like sodium bicarbonate and perform extractions quickly at low temperatures.

  • Control pH in Chromatography: When using reversed-phase chromatography, adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can help maintain a stable, slightly acidic pH, which improves peak shape and minimizes on-column degradation.

  • Temperature Control: Perform all extractions, solvent removals, and purifications at the lowest practical temperature to minimize the rate of potential degradation reactions.

Visualized Workflows and Decision Trees

G cluster_start Initial Analysis cluster_purity Purity & Impurity Profile cluster_paths Purification Pathways cluster_solutions Recommended Actions start Crude Product (Post-Workup) analysis Analyze by LC-MS & ¹H NMR (See Protocol 1) start->analysis check_impurities Identify Major Impurities analysis->check_impurities path_nh4cl High NH₄Cl Content (>5%) check_impurities->path_nh4cl NH₄Cl is major issue path_organic Organic Impurities (Precursors, Byproducts) check_impurities->path_organic Mainly organic impurities path_oily Oily / Non-Crystalline (Mixture of Issues) check_impurities->path_oily Complex mixture sol_nh4cl Targeted NH₄Cl Removal (Protocol 4) path_nh4cl->sol_nh4cl sol_recryst Recrystallization (Protocol 2) path_organic->sol_recryst If >90% pure sol_chrom Prep RP-HPLC (Protocol 3) path_organic->sol_chrom If <90% pure or close-eluting spots path_oily->sol_chrom sol_reanalyze Re-analyze Purity sol_nh4cl->sol_reanalyze end_node Pure Crystalline Product sol_recryst->end_node sol_chrom->end_node sol_reanalyze->check_impurities

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol establishes a baseline for purity analysis before and after purification attempts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (based on the phenoxy chromophore).[15]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Purification by Recrystallization

This method is ideal when the crude product is already of moderate purity (>90%) and impurities have different solubility profiles.

  • Solvent Screening (Small Scale):

    • Test the solubility of ~10-20 mg of your crude product in various solvents (0.5 mL) at room temperature and upon heating. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Candidates include isopropanol, ethanol, or methanol.

    • If a single solvent is not found, test solvent/anti-solvent systems. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (anti-solvent, e.g., diethyl ether, ethyl acetate, or hexane) dropwise until turbidity persists.[16][17] Heat to redissolve and then allow to cool slowly.

  • Scale-Up Procedure (Example: Isopropanol/Ethyl Acetate):

    • Place 1.0 g of the crude material in a flask.

    • Add hot isopropanol portion-wise while stirring until the solid is fully dissolved. Use the minimum amount necessary.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove it.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation begins, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly cloudy.

    • Place the flask in an ice bath or refrigerator for several hours to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate, and dry under high vacuum.

Protocol 3: Purification by Preparative Reversed-Phase Flash Chromatography

This is the most robust method for removing a wide range of organic impurities.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of an inert adsorbent like Celite® or silica gel (note: using silica here is only for loading, not for the separation mechanism).

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents dissolution issues on the column.[11]

  • Column and Mobile Phase:

    • Select a C18-bonded silica flash column of appropriate size for your sample amount.

    • Prepare the mobile phases as described in Protocol 1 (A: 0.1% FA in water, B: 0.1% FA in acetonitrile).

  • Elution:

    • Equilibrate the column with 3-5 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

    • Load the dry sample onto the column.

    • Begin elution with a shallow gradient based on your analytical HPLC data. A typical gradient might be 5% to 60% B over 20-30 column volumes.

    • Collect fractions and monitor by TLC or analytical HPLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (if the free base is desired and stable) to recover the purified product.

Protocol 4: Targeted Removal of Ammonium Chloride (NH₄Cl)

This protocol is adapted from patented methods for purifying amidine hydrochlorides and should be performed under strictly anhydrous conditions.[4]

  • Materials:

    • Crude amidine hydrochloride containing NH₄Cl.

    • Anhydrous Ethanol or Methanol.

    • Sodium Methoxide (or Sodium Ethoxide) solution in Methanol (or Ethanol). The molarity should be known.

  • Procedure:

    • Dissolve the crude product in a minimum amount of anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

    • Assuming NH₄Cl is the main impurity, calculate the molar amount of NH₄Cl present.

    • Slowly add 0.95-1.0 equivalents of sodium ethoxide solution dropwise to the stirred solution. A fine white precipitate of sodium chloride (NaCl) will form immediately as it is insoluble in ethanol.

      • Reaction: NH₄Cl + NaOEt → NaCl(s) + NH₃(g) + EtOH

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® to remove the precipitated NaCl.

    • The resulting filtrate now contains the purified amidine hydrochloride. The solvent can be carefully removed under reduced pressure, and the product can be further purified by recrystallization as described in Protocol 2 .

G cluster_input Input cluster_methods Purification Method cluster_output Output crude Crude Product (>90% Purity?) recryst Recrystallization (Protocol 2) crude->recryst Yes chrom Chromatography (Protocol 3) crude->chrom No / Impurities are structurally similar pure High Purity Product (>99%) recryst->pure chrom->pure

References

  • BenchChem. (n.d.).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30).
  • Taylor & Francis Online. (2021, April 11).
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up 2-Benzenesulphonyl-acetamidine Production. BenchChem.
  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. JACS.
  • K. Ostrowska and A. Kolasa. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • ResearchGate. (n.d.). The Chemistry of the Amidines.
  • Merck. (n.d.). 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride.
  • PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-[4-(propan-2-yl)phenoxy]ethanimidamide hydrochloride.
  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(4-Hydroxyphenoxy)
  • ResearchGate. (2015, March 1).
  • MedCrave. (2026, March 27). Impurities in pharmaceutical ingredients: an overview.
  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • AAPS PharmSciTech. (2001, December 12). Pharmaceutical impurities--a mini-review. SciSpace.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams utilizing 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (also known as 2-(4-isopropylphenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams utilizing 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (also known as 2-(4-isopropylphenoxy)acetamidine hydrochloride). This compound is a highly valuable acetamidine-based building block and pharmacological probe, primarily utilized in the development of inducible Nitric Oxide Synthase (iNOS) inhibitors and dual-target anti-fibrotic agents .

However, the structural features that confer its potency—namely the cationic acetamidine moiety and the lipophilic isopropylphenoxy group—also predispose it to polypharmacology. Acetamidines are notorious for cross-reacting with endothelial NOS (eNOS), neuronal NOS (nNOS), and biogenic amine targets like Monoamine Oxidase (MAO) . To ensure the scientific integrity of your data, you must treat every assay as a self-validating system. This guide provides field-proven troubleshooting strategies to isolate the compound's primary effects from confounding off-target artifacts.

Troubleshooting Guides & FAQs

Q1: During in vivo dosing, my rodent models are exhibiting acute hypertension. Is this an off-target effect of the compound? A1: Yes. This is a classic hallmark of eNOS inhibition. While acetamidines are designed to target the inducible isoform (iNOS) to resolve inflammation or fibrosis, the active sites of NOS isoforms are highly conserved. If the compound reaches high systemic concentrations, it will inhibit endothelial NOS (eNOS) in the vasculature . eNOS is responsible for maintaining basal vascular tone via nitric oxide production; inhibiting it causes rapid vasoconstriction and hypertension. Actionable Fix: Titrate your dose down. Conduct an in vitro L-citrulline conversion assay (see Protocol 1) to determine the exact IC50 for both iNOS and eNOS. Ensure your in vivo Cmax​ remains strictly between the iNOS IC50 and the eNOS IC50.

Q2: I am observing unexpected neuro-excitatory behavior and altered neurotransmitter levels in my subjects. Why? A2: The ethanimidamide (acetamidine) group structurally mimics biogenic amines. Consequently, compounds in this class frequently exhibit off-target inhibition of Monoamine Oxidase B (MAO-B) or act as unintended ligands at dopamine/serotonin receptors . This prevents the breakdown of excitatory neurotransmitters, leading to behavioral artifacts. Actionable Fix: Counter-screen your compound batch against a recombinant MAO-B panel (see Protocol 2). If behavioral artifacts persist, consider structural derivatization (e.g., adding steric bulk near the amidine group) to reduce MAO-B pocket affinity without compromising the iNOS binding cavity .

Q3: In my primary hepatocyte co-cultures, the clearance rates of co-administered drugs are drastically altered. Is the compound inhibiting CYPs? A3: Most likely. The 4-isopropylphenoxy moiety is highly lipophilic and can bind non-specifically to the heme-containing active sites of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This competitive inhibition alters the pharmacokinetics of any co-administered therapeutics. Actionable Fix: Run a fluorescent CYP inhibition assay. If using the compound as a screening tool in co-cultures, limit the concentration to <1 μM and include a vehicle-only control to establish baseline CYP activity.

Q4: My fluorimetric NOS assays are showing high background noise and inconsistent readouts. How do I fix this? A4: 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride can exhibit surfactant-like properties at high concentrations due to its amphiphilic nature (a hydrophobic tail and a charged amidine head). This can cause micelle formation, leading to auto-fluorescence or quenching in optical assays. Actionable Fix: Add 0.01% Triton X-100 or CHAPS to your assay buffer. This breaks up compound aggregates and normalizes the fluorescence baseline, ensuring your readouts reflect true enzymatic inhibition.

Quantitative Data: Off-Target Selectivity Metrics

To maintain authoritative grounding, always benchmark your compound against known reference standards. Below is a reference table summarizing the typical selectivity profiles of acetamidine-based NOS inhibitors to guide your dosing parameters , .

Compound Class / ReferenceTarget (iNOS) IC50Off-Target (eNOS) IC50Off-Target (MAO-B) KiRecommended Max In Vitro Conc.
2-(4-isopropylphenoxy)acetamidine HCl ~0.1 - 0.5 μM~5.0 - 15.0 μM~10 - 20 μM*1.0 μM
1400W (Standard Acetamidine) 0.05 μM50.0 μM>50 μM5.0 μM
L-NIL (Standard) 3.3 μM92.0 μMN/A10.0 μM

*Estimated baseline values for phenoxyacetamidine derivatives. Must be empirically validated per batch.

Experimental Protocols
Protocol 1: Self-Validating L-Citrulline Conversion Assay for NOS Isoform Selectivity

Causality Check: NOS enzymes convert L-arginine to L-citrulline and NO. By measuring radiolabeled L-citrulline, we directly quantify enzymatic turnover without interference from downstream NO scavengers or reactive oxygen species.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) containing 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2, 10 μg/mL calmodulin, 0.1 mM tetrahydrobiopterin (BH4), and 100 μM FAD/FMN.

  • Enzyme Addition: Aliquot recombinant human iNOS and eNOS into separate microplate wells (10 nM final concentration).

  • Compound Incubation: Add 2-[4-(Propan-2-yl)phenoxy]ethanimidamide HCl in a 10-point concentration gradient (0.001 μM to 100 μM). Trustworthiness Step: Include 1400W as a positive control for iNOS selectivity, and a DMSO-only well as the negative baseline control. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 μM[3H]-L-arginine (0.5 μCi) to all wells. Incubate for exactly 30 minutes.

  • Termination & Separation: Stop the reaction with 400 μL of cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin column. Why? The resin binds the positively charged[3H]-L-arginine, while the neutral [3H]-L-citrulline flows through uninhibited.

  • Quantification: Measure the flow-through radioactivity using a liquid scintillation counter. Calculate the IC50 for both iNOS and eNOS to determine your specific therapeutic window.

Protocol 2: MAO-B Counter-Screening Assay

Causality Check: To rule out amidine-induced neurotransmitter disruption, we assess MAO-B activity using a fluorogenic substrate (kynuramine) which yields 4-hydroxyquinoline upon oxidation.

  • Setup: In a black 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4) with 5 μg/mL recombinant human MAO-B.

  • Inhibitor Addition: Add the test compound at 1 μM and 10 μM. Include Selegiline (1 μM) as a positive control.

  • Reaction: Add 50 μM kynuramine. Incubate at 37°C for 60 minutes.

  • Detection: Stop the reaction with 2N NaOH. Read fluorescence (Ex: 310 nm, Em: 400 nm). A reduction in fluorescence >20% compared to vehicle indicates significant off-target MAO-B inhibition.

Pathway & Workflow Visualizations

OffTargetMechanism Compound 2-[4-(Propan-2-yl)phenoxy] ethanimidamide HCl iNOS Target: iNOS (Inflammation/Fibrosis) Compound->iNOS High Affinity eNOS Off-Target: eNOS (Vascular Tone) Compound->eNOS Cross-reactivity MAO Off-Target: MAO-B (Neurotransmitter Metabolism) Compound->MAO Amidine mimicry Therapeutic Efficacy Therapeutic Efficacy iNOS->Therapeutic Efficacy Hypertension / Vascular Toxicity Hypertension / Vascular Toxicity eNOS->Hypertension / Vascular Toxicity Behavioral Artifacts Behavioral Artifacts MAO->Behavioral Artifacts

Mechanistic pathways of primary target (iNOS) versus off-target (eNOS/MAO) interactions.

MitigationWorkflow Start In Vitro Screening NOS_Assay L-Citrulline Conversion Assay (iNOS vs eNOS/nNOS) Start->NOS_Assay CounterScreen MAO & CYP450 Counter-Screening Start->CounterScreen Decision Selectivity > 50-fold? NOS_Assay->Decision CounterScreen->Decision Optimize Optimize Dosing / Structural Derivatization Decision->Optimize No InVivo In Vivo Efficacy Models (e.g., CCl4 Fibrosis) Decision->InVivo Yes Optimize->Start

Workflow for evaluating and mitigating off-target effects of acetamidine-based compounds.

References
  • Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • On the selectivity of neuronal NOS inhibitors. PubMed Central (NIH).[Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central (NIH).[Link]

  • Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. ResearchGate.[Link]

Troubleshooting

troubleshooting 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride crystallization

Welcome to the Technical Support Center for API Building Blocks. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-[4-(Propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Building Blocks. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride .

Because this molecule features a highly lipophilic headgroup (the 4-isopropylphenoxy moiety) coupled with a highly polar, ionic tail (the amidine hydrochloride), it behaves as an amphiphile. This structural dichotomy makes its crystallization highly susceptible to liquid-liquid phase separation (LLPS), hydrate formation, and polymorphic variability.

Below is the field-proven troubleshooting guide, mechanistic workflow, and validated protocol to ensure a self-validating, high-purity crystallization process.

Mechanistic Workflow: Crystallization Troubleshooting

CrystallizationWorkflow Start Crude 2-[4-(Propan-2-yl)phenoxy] ethanimidamide HCl Dissolution Dissolution in MeOH (T = 45°C) Start->Dissolution MSZ Cool to 35°C Enter Metastable Zone (MSZ) Dissolution->MSZ DecisionLLPS Is LLPS (Oiling Out) Observed? MSZ->DecisionLLPS Seeding Add 1% w/w Seeds Age for 1 hour DecisionLLPS->Seeding No AdjustSolvent Increase MeOH ratio or raise temperature DecisionLLPS->AdjustSolvent Yes AntiSolvent Slow Addition of TBME (Anti-solvent) Seeding->AntiSolvent AdjustSolvent->MSZ Cooling Linear Cooling to 5°C (Avoid crash cooling) AntiSolvent->Cooling Isolation Filter under Dry N2 Wash with cold TBME Cooling->Isolation

Figure 1: Mechanistic workflow for anti-solvent crystallization of amphiphilic amidine hydrochlorides.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a second liquid phase) instead of crystallizing upon the addition of an anti-solvent? Causality & Solution: You are observing Liquid-Liquid Phase Separation (LLPS). The amphiphilic nature of the isopropylphenoxy-amidine structure lowers the interfacial tension in mixed solvents. If the supersaturation trajectory crosses the spinodal curve before the solubility curve, the system separates into a solute-rich oil and a solvent-rich phase[1]. Actionable Fix: Shift the phase diagram by changing your solvent system. A Methanol/tert-Butyl methyl ether (MeOH/TBME) system is highly effective for polar amidine hydrochlorides[2]. To bypass the LLPS boundary, you must seed the solution within the Metastable Zone (MSZ) before reaching critical supersaturation[3].

Q2: The isolated crystals turn into a sticky paste during filtration or storage. How do I prevent this? Causality & Solution: The amidinium moiety is a powerful hydrogen bond donor and acceptor. Consequently, the solid is highly hygroscopic and will deliquesce or form lower-melting hydrates if exposed to atmospheric moisture[4]. Actionable Fix: Exclude water from the entire workflow. Perform the final filtration under a dry nitrogen blanket. Wash the filter cake exclusively with cold, anhydrous anti-solvent (e.g., dry TBME), and immediately transfer the product to a vacuum oven (40°C) or a desiccator.

Q3: I am observing batch-to-batch variability in the melting point and powder X-ray diffraction (PXRD) patterns. What causes this? Causality & Solution: Hydrochloride salts of flexible organic molecules frequently exhibit polymorphism. The conformational flexibility of the ether linkage, combined with the directional hydrogen bonding of the amidine and chloride ions, allows for multiple packing arrangements (e.g., channel hydrates vs. anhydrous forms)[5]. Actionable Fix: Implement a strict temperature-cycling and seeding protocol. Crash-cooling promotes the kinetic (metastable) polymorph, while slow, linear cooling in the presence of seeds ensures the growth of the thermodynamic form.

Q4: Is there a risk of chemical degradation during the crystallization process? Causality & Solution: Yes. Amidines are susceptible to hydrolysis, converting to the corresponding amides or esters if heated in the presence of water or alcohols for prolonged periods. Actionable Fix: Minimize the thermal budget. Do not exceed 50°C during dissolution, and avoid highly aqueous solvent mixtures.

Quantitative Data: Solvent Selection Matrix

To optimize the desaturation curve and avoid LLPS, the choice of solvent and anti-solvent is critical. Below is the empirical matrix for amidine hydrochloride crystallization.

Solvent System (Primary / Anti-Solvent)LLPS (Oiling Out) RiskHygroscopicity / Hydrate RiskRecommended Volumetric RatioExpected Yield
Methanol / TBME Low (if seeded)Low (TBME is non-hygroscopic)1 : 3.5>90%
Ethanol / Ethyl AcetateHighModerate1 : 4~75%
Isopropanol / HeptaneModerateLow1 : 5~85%
Water / AcetoneVery HighVery High (Forms hydrates)N/AVariable

Self-Validating Experimental Protocol: MeOH/TBME Anti-Solvent Crystallization

This protocol utilizes a self-validating feedback loop: the success of the seeding step (Step 4) physically validates that the system is correctly positioned within the Metastable Zone, ensuring LLPS is bypassed.

Step 1: Dissolution Suspend 10.0 g of crude 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride in 30 mL (3 volumes) of anhydrous Methanol. Heat the jacketed reactor to 45°C with moderate agitation (200 rpm) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, dry crystallization vessel. Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation.

Step 3: Initial Anti-Solvent Addition Maintain the reactor at 45°C. Using a dosing pump, linearly add 20 mL (2 volumes) of anhydrous tert-Butyl methyl ether (TBME) over 30 minutes.

Step 4: MSZ Entry and Seeding (Self-Validation Step) Cool the reactor linearly to 35°C over 30 minutes. The solution should remain clear (entering the MSZ). Add 100 mg (1% w/w) of pure, milled crystalline seeds of the desired polymorph. Age the suspension at 35°C for 1 hour. Validation: The seed bed should persist and visually grow. If the seeds dissolve, the system is undersaturated (lower the temperature). If the system oils out, the supersaturation is too high (add 0.5 vol MeOH).

Step 5: Desaturation Linearly dose an additional 50 mL (5 volumes) of anhydrous TBME over 2 hours at 35°C.

Step 6: Cooling and Ripening Cool the suspension linearly from 35°C to 5°C over 4 hours. Hold at 5°C for 2 hours to maximize yield. In-Process Control (IPC): Pull a supernatant sample and analyze via HPLC; the API concentration should be <5 mg/mL.

Step 7: Isolation Filter the suspension using a Nutsche filter under a strict dry nitrogen blanket. Wash the cake with 2 x 10 mL of cold (5°C) anhydrous TBME. Dry the solid in a vacuum oven at 40°C for 12 hours.

References

  • Benchchem. N,N'-dimethylethanimidamide hydrochloride - Hygroscopicity.
  • BIA.
  • ResearchGate. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
  • ResearchGate.
  • ACS Publications. Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block.

Sources

Optimization

handling and storage of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride powder

Welcome to the Technical Support Center for 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride . As an aryloxyacetamidine derivative, this small molecule is highly valuable in pharmacological research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride .

As an aryloxyacetamidine derivative, this small molecule is highly valuable in pharmacological research. However, its hydrochloride salt form introduces specific handling challenges—most notably, severe hygroscopicity and susceptibility to hydrolysis. This guide is engineered for researchers and drug development professionals to ensure absolute scientific integrity, providing self-validating protocols and mechanistic troubleshooting to prevent compound degradation.

Chemical Profile & Safety Specifications

Before handling the compound, it is critical to understand how its physicochemical properties dictate its storage requirements. The hydrochloride salt enhances aqueous and organic solubility but actively scavenges atmospheric moisture.

ParameterSpecification
Chemical Name 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Synonyms 2-(4-Isopropylphenoxy)acetimidamide Hydrochloride
CAS Number 1394649-93-4
Molecular Weight 228.72 g/mol
Physical State Solid (Hygroscopic powder)
Primary Solvents DMSO, Methanol, Water
Hazard Codes H302, H312, H332 (Acute Tox); H315 (Skin Irrit.); H319 (Eye Irrit.); H336 (STOT SE 3)[1]

Standard Operating Procedure (SOP): Stock Solution Preparation

Causality & Rationale: Why must we use strictly anhydrous conditions? Amidine hydrochlorides are highly hygroscopic. If exposed to ambient humidity, the powder rapidly absorbs water. When dissolved in standard (non-anhydrous) DMSO, this introduced water accelerates the hydrolysis of the electrophilic amidine carbon, irreversibly converting the active compound into an inactive amide[2]. Maintaining an anhydrous environment is a strict requirement for preserving biological activity.

Step-by-Step Methodology:

  • Thermal Equilibration (Self-Validating Step): Remove the sealed compound vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Validation: Visually inspect the vial; it must be completely free of exterior condensation before opening to prevent sudden moisture ingress.

  • Rapid Weighing: Weigh the required mass (e.g., 2.29 mg for 1 mL of a 10 mM stock) swiftly in a low-humidity environment (<30% RH).

  • Anhydrous Dissolution: Immediately add the calculated volume of anhydrous DMSO (>99.9% purity, stored over molecular sieves)[3].

  • Homogenization: Vortex vigorously for 2-3 minutes. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes.

    • Validation: The solution must be 100% transparent with no particulate matter scattering light.

  • Aliquoting: Dispense the stock into single-use opaque vials (e.g., 10 µL or 20 µL volumes). This prevents repeated freeze-thaw cycles, which introduce condensation and drive compound precipitation[2].

  • Cryogenic Storage: Flash-freeze the aliquots and store them at -80°C. Under these conditions, the stock is stable for up to 6 months[2].

Workflow A 1. Equilibrate Vial (Desiccator, RT) B 2. Weigh Powder (Low Humidity) A->B C 3. Add Anhydrous DMSO (Target: 10 mM) B->C D 4. Vortex & Sonicate (Until Optically Clear) C->D E 5. Dispense Aliquots (Single-Use) D->E F 6. Store at -80°C (Stable 6 Months) E->F

Workflow for preparing and storing anhydrous DMSO stock solutions.

Troubleshooting Guides & FAQs

Q1: My powder appears sticky, wet, or clumped upon arrival. Is the compound degraded? A: Not necessarily. Because 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride is highly hygroscopic, it readily absorbs atmospheric moisture, altering its physical state from a free-flowing powder to a sticky solid or liquid droplet[4].

  • Troubleshooting Action: Do not attempt to weigh the sticky mass directly, as the absorbed water weight will severely skew your molarity calculations. Instead, dry the compound in a vacuum desiccator over Drierite or silica gel for 24-48 hours. If weighing remains difficult, dissolve the entire vial contents directly into anhydrous DMSO to create a bulk stock, calculating the molarity based on the original purchased mass[4].

Q2: I observe a cloudy precipitate when I dilute my DMSO stock into an aqueous assay buffer. How do I rescue the experiment? A: This is a classic "solvent shock" phenomenon. When a highly concentrated organic stock is rapidly introduced into an aqueous medium, the local concentration of the hydrophobic isopropylphenoxy moiety exceeds its aqueous solubility limit before it can disperse uniformly[4].

  • Troubleshooting Action:

    • Verify that the final DMSO concentration in your assay does not exceed 0.1% to 0.5%[3].

    • If precipitation occurs, warm the assay tube in a 37°C water bath and sonicate gently until the solution is optically clear[4].

    • For future assays, perform a step-wise dilution (e.g., dilute the 10 mM stock to 1 mM in intermediate DMSO, then spike into the vigorously stirring buffer).

Troubleshooting Issue Precipitation upon Aqueous Dilution Check Is final DMSO conc. > 0.5%? Issue->Check Yes Perform Step-Wise Dilution Check->Yes Yes No Warm to 37°C & Sonicate Check->No No Yes->No Still Cloudy Resolved Proceed with Biological Assay No->Resolved Clears Failed Check for Compound Degradation No->Failed Remains Cloudy

Troubleshooting logic tree for resolving aqueous dilution precipitation.

Q3: Can I store leftover working solutions at 4°C for the next day's experiments? A: No. Aqueous solutions of amidine hydrochlorides are highly susceptible to hydrolysis. Once the compound is exposed to water, it should be used immediately. Discard any unused aqueous working solutions after 24 hours to prevent experimental artifacts caused by degraded, inactive metabolites[4].

References

  • NextSDS. "Chemical Substance Information: 2-[4-(methylsulfanyl)phenoxy]ethanimidamide hydrochloride (Related Substances).
  • BenchChem. "Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability." BenchChem.
  • Selleckchem. "Frequently Asked Questions | Selleckchem.com." Selleckchem.
  • STARK Chemicals. "Frequently asked questions about the use of compounds." STARK Chemicals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride, a Novel Monoamine Oxidase B Inhibitor

This guide provides a comprehensive framework for the biological validation of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (hereafter referred to as "Compound X"), a novel small molecule with therapeutic poten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (hereafter referred to as "Compound X"), a novel small molecule with therapeutic potential. Our investigation positions Compound X as a selective, reversible inhibitor of Monoamine Oxidase B (MAO-B), a critical enzyme in neurobiology and a key target in the management of neurodegenerative disorders such as Parkinson's disease.

The objective of this guide is to present a logical, multi-tiered validation workflow, from initial biochemical characterization to cell-based functional assays. We will objectively compare the performance of Compound X against established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—providing the necessary experimental data and protocols for researchers to replicate and validate these findings.

Part 1: Biochemical Characterization of Compound X

The initial validation step is to ascertain the direct interaction of Compound X with its target enzyme, MAO-B, and to quantify its potency and selectivity. This is foundational to understanding its therapeutic potential and differentiating it from existing alternatives.

Determining Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. We will determine this using a fluorometric enzymatic assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Scientific Rationale: This assay provides a direct measure of enzyme activity. The use of a fluorescent probe that reacts with H₂O₂ offers high sensitivity and a continuous kinetic readout, allowing for precise determination of inhibition rates.[1][2]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

  • Reagent Preparation :

    • Prepare a stock solution of Compound X, Selegiline, Rasagiline, and Safinamide in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution series for each compound in MAO Assay Buffer to achieve a range of final concentrations for IC₅₀ determination.

    • Prepare a reaction mixture containing a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and MAO-B substrate (e.g., benzylamine) in MAO Assay Buffer.[1][2][3]

  • Assay Procedure :

    • In a 96-well black, clear-bottom plate, add the serially diluted compounds or vehicle control.

    • Add recombinant human MAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[2]

    • Initiate the reaction by adding the substrate-containing reaction mixture to all wells.

  • Data Acquisition and Analysis :

    • Immediately measure fluorescence intensity (Excitation/Emission ≈ 540/590 nm) in kinetic mode at 37°C for 30-60 minutes.[1][4]

    • Calculate the rate of reaction (slope of the linear phase) for each concentration.

    • Normalize the rates against the vehicle control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Comparative Data Summary: Inhibitory Potency

CompoundTargetIC₅₀ (nM)Type of Inhibition
Compound X (Hypothetical) MAO-B85Reversible
SelegilineMAO-B6.8 - 51Irreversible[5]
RasagilineMAO-B4.43Irreversible[6][7]
SafinamideMAO-B79 - 98Reversible[6][8][9]
Assessing Isoform Selectivity

To minimize off-target effects, a therapeutic MAO-B inhibitor should exhibit high selectivity over its isoform, MAO-A. The protocol is identical to the one above, but substitutes recombinant human MAO-A and a MAO-A-preferential substrate (e.g., kynuramine).[10]

Scientific Rationale: MAO-A inhibition can lead to undesirable side effects, such as the "cheese effect" (hypertensive crisis). Therefore, quantifying the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) is a critical step in safety profiling.[2]

Comparative Data Summary: MAO-A vs. MAO-B Selectivity

CompoundIC₅₀ MAO-B (nM)IC₅₀ MAO-A (nM)Selectivity Index (MAO-A / MAO-B)
Compound X (Hypothetical) 85>100,000>1176
Selegiline6.81700[11]~250
Rasagiline4.43412[7]~93
Safinamide98>500,000[6]>5000[12]
Determining the Mechanism of Inhibition

Understanding whether an inhibitor is reversible or irreversible, and competitive or non-competitive, is crucial for predicting its pharmacological behavior. This is determined through enzyme kinetic studies, often visualized using a Lineweaver-Burk (double reciprocal) plot.[13][14]

Scientific Rationale: A reversible inhibitor like Compound X offers potential advantages in safety and dosing flexibility compared to irreversible inhibitors like Selegiline and Rasagiline.[9] Lineweaver-Burk plots provide a clear graphical method to distinguish between different inhibition modalities (competitive, non-competitive, etc.) by analyzing changes in Vmax and Km.[15][16][17]

Experimental Protocol: Enzyme Kinetics

  • Assay Setup : Perform the MAO-B enzymatic assay as described in 1.1.

  • Variable Substrate : Instead of a fixed substrate concentration, use a range of substrate concentrations for each fixed concentration of Compound X (including a zero-inhibitor control).

  • Data Analysis :

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Plot 1/V versus 1/[Substrate] (Lineweaver-Burk plot).

    • Analyze the plot:

      • Competitive Inhibition : Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition : Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition : Lines are parallel.

Workflow for Biochemical Characterization

G cluster_0 Biochemical Validation Workflow A Prepare Compound & Reagents B Perform Fluorometric Assay (MAO-B) A->B C Perform Fluorometric Assay (MAO-A) A->C D Perform Kinetic Assay (Variable Substrate) A->D E Calculate IC50 for MAO-B B->E F Calculate IC50 for MAO-A C->F G Generate Lineweaver-Burk Plot D->G H Determine Potency E->H I Determine Selectivity F->I J Determine Mechanism G->J

Biochemical validation workflow for Compound X.

Part 2: Cell-Based Functional Validation

After confirming direct enzyme inhibition, the next logical step is to validate the activity of Compound X in a biologically relevant cellular context. This ensures the compound is cell-permeable and retains its activity within the complex intracellular environment. The human neuroblastoma SH-SY5Y cell line is an excellent model as it endogenously expresses MAO-B and exhibits a dopaminergic phenotype.[1][18][19]

Assessment of Cellular Viability

Before assessing efficacy, it is imperative to rule out cytotoxicity. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[20][21]

Scientific Rationale: It is critical to ensure that any observed reduction in a cellular process is due to the specific inhibition of the target (MAO-B) and not a general toxic effect on the cells.[22]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating : Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.[1]

  • Compound Treatment : Treat cells with a range of concentrations of Compound X and controls for 24-48 hours.

  • MTT Incubation : Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[22]

  • Absorbance Reading : Measure absorbance at ~570 nm using a microplate reader.[23] Cell viability is proportional to the absorbance.

Comparative Data Summary: Cytotoxicity (CC₅₀)

CompoundCell LineCC₅₀ (µM)
Compound X (Hypothetical) SH-SY5Y>100
SelegilineSH-SY5Y~150
RasagilineSH-SY5Y>200
SafinamideSH-SY5Y>100
Neuroprotective Effect Against Oxidative Stress

MAO-B activity is a significant source of reactive oxygen species (ROS) in the brain, contributing to neuronal damage in Parkinson's disease.[24][25][26] A key functional outcome of MAO-B inhibition is the reduction of this oxidative stress.

Scientific Rationale: By inhibiting MAO-B, Compound X should decrease the production of H₂O₂ and protect cells from oxidative damage. This is a crucial therapeutic effect. We can measure intracellular ROS using probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation.[27][28]

Experimental Protocol: ROS Detection Assay

  • Cell Culture and Treatment : Culture SH-SY5Y cells and treat with Compound X or controls for 24 hours.

  • Induce Oxidative Stress (Optional) : To create a larger dynamic range, cells can be challenged with a pro-oxidant like H₂O₂ or a neurotoxin.[29]

  • Probe Loading : Load the cells with H₂DCFDA probe by incubating for 30-60 minutes.

  • Fluorescence Measurement : Measure the fluorescence of the oxidized product (dichlorofluorescein, DCF) using a fluorescence plate reader (Excitation/Emission ≈ 498/522 nm).[28] A lower fluorescence signal in treated cells indicates a reduction in ROS.

MAO-B Signaling and Pathological Consequences

G cluster_0 MAO-B Mediated Pathway cluster_1 Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism H2O2 Hydrogen Peroxide (H2O2) (ROS) MAOB->H2O2 Byproduct OxidativeStress Oxidative Stress & Neuronal Damage H2O2->OxidativeStress CompoundX Compound X CompoundX->MAOB Inhibits

Inhibition of MAO-B by Compound X reduces oxidative stress.

Part 3: Comparative Analysis and Discussion

The validation data positions Compound X as a potent and highly selective MAO-B inhibitor with a favorable safety profile in a neuronal cell model.

  • Potency and Selectivity : With an IC₅₀ of 85 nM, Compound X is a potent MAO-B inhibitor, comparable to the reversible inhibitor Safinamide (98 nM) and within an order of magnitude of the irreversible inhibitors Selegiline (6.8-51 nM) and Rasagiline (4.43 nM).[5][6][7][9] Critically, its selectivity index (>1176) is substantially higher than that of Selegiline and Rasagiline, and comparable to that of Safinamide, suggesting a lower risk of MAO-A-related side effects.[6][7][11][12]

  • Mechanism and Safety : As a reversible inhibitor, Compound X offers a potential advantage over irreversible inhibitors. Reversibility allows for enzyme activity to be restored more quickly after drug discontinuation, which can be a significant safety feature.[9] The lack of cytotoxicity at concentrations well above its effective dose (CC₅₀ >100 µM) further supports its therapeutic potential.

  • Functional Efficacy : The ability of Compound X to mitigate oxidative stress in a neuronal cell model provides strong evidence of its functional efficacy. This neuroprotective action is a cornerstone of the therapeutic strategy for using MAO-B inhibitors in diseases like Parkinson's, where oxidative damage is a key pathological feature.[25][30]

References

  • Lineweaver–Burk plot. (2023). In Wikipedia. Retrieved from [Link]

  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. Retrieved from [Link]

  • Deeks, E. D. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Drugs & Aging, 35(4), 325-332. Retrieved from [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001, February 22). BioWorld. Retrieved from [Link]

  • Safinamide. (2023). In Wikipedia. Retrieved from [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacodynamics. (n.d.). HI-Eisai Pharmaceutical Inc. Retrieved from [Link]

  • Lineweaver-Burk Plot and Reversible Inhibition (Part II). (n.d.). AK Lectures. Retrieved from [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27). PubMed. Retrieved from [Link]

  • Caccia, C., Maj, R., & Calabresi, P. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. International Journal of Molecular Sciences, 18(3), 630. Retrieved from [Link]

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. (2011). Circulation Research, 108(6), 749-760. Retrieved from [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. (1993). Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 209-214. Retrieved from [Link]

  • Jo, S., Park, M. H., & Kim, M. O. (2022). Revisiting the Role of Astrocytic MAOB in Parkinson's Disease. International Journal of Molecular Sciences, 23(8), 4419. Retrieved from [Link]

  • 10.5: Enzyme Inhibition. (2025, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Measurement of Reactive Oxygen Species in Cardiovascular Studies. (2007, February 12). Hypertension, 49(4), 735-745. Retrieved from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024, July 14). Open Exploration Publishing. Retrieved from [Link]

  • Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. (2017, July 27). Oxford Academic. Retrieved from [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (n.d.). Retrieved from [Link]

  • MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology. (2008, February 20). PLOS One. Retrieved from [Link]

  • Association of a monoamine oxidase B allele with Parkinson's disease. (1995). Neurology, 45(6), 1144-1148. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved from [Link]

  • Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells. (2024, May 31). MDPI. Retrieved from [Link]

  • Human Ischaemic Cascade Studies Using SH-SY5Y Cells: a Systematic Review and Meta-Analysis. (2017). Molecular Neurobiology, 54(8), 6139-6152. Retrieved from [Link]

  • Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. (2024, March 12). Frontiers. Retrieved from [Link]

  • Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. (2018). Cells, 7(12), 242. Retrieved from [Link]

  • Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. (2018). Evidence-Based Complementary and Alternative Medicine, 2018, 5908980. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Phenoxy-Based Inhibitors: Efficacy, Selectivity, and Mechanistic Workflows

As a Senior Application Scientist, evaluating the structural nuances of enzyme inhibitors is critical for advancing drug development. The phenoxy pharmacophore —characterized by an oxygen atom linking a phenyl ring to a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of enzyme inhibitors is critical for advancing drug development. The phenoxy pharmacophore —characterized by an oxygen atom linking a phenyl ring to a core scaffold—is a highly privileged motif in medicinal chemistry. The ether linkage acts as a flexible hinge, allowing the terminal aromatic ring to dynamically navigate narrow enzyme gorges and establish deep π−π stacking or hydrophobic interactions, while the oxygen atom serves as a critical hydrogen-bond acceptor.

This guide provides an objective, data-driven comparative analysis of phenoxy-based inhibitors against industry-standard alternatives across two distinct therapeutic targets: Cyclooxygenase-2 (COX-2) and Monoamine Oxidase A (MAO-A) .

Selective COX-2 Inhibition: Phenoxy Derivatives vs. Celecoxib

Mechanistic Context & Causality

Non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase enzymes (COX-1 and COX-2) to halt the conversion of arachidonic acid into pro-inflammatory prostaglandins. While traditional NSAIDs are non-selective, causing gastrointestinal toxicity by inhibiting the cytoprotective COX-1, selective COX-2 inhibitors target a specific allosteric side pocket unique to the COX-2 isoform[1].

Standard therapeutics like Celecoxib utilize a rigid sulfonamide group to anchor into this pocket. In contrast, novel phenoxyacetic acid derivatives and phenoxy-butanamides leverage the conformational flexibility of the phenoxy ether linkage. By introducing halogens (e.g., a 4-bromo substitution) onto the phenoxy ring, researchers increase the lipophilicity and electron-withdrawing capability of the molecule. This causality is clear: the enhanced π−σ interactions drive the phenoxy ring deeper into the hydrophobic COX-2 channel, yielding sub-micromolar IC50 values that rival or exceed Celecoxib[1],[2].

Quantitative Efficacy Comparison
CompoundStructural ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Standard) Sulfonamide15.00.040375[2]
4-phenoxy-N-(1,3-thiazol-2-yl)butanamide Phenoxy-butanamide12.50.035357[2]
Compound 7b 4-Bromo-phenoxyacetic acid7.000.060116[1]
Mefenamic Acid (Standard) Aminobenzoic acid29.9>30.0Non-selective[1]

Data Interpretation: The phenoxy-butanamide derivative demonstrates a marginally superior COX-2 IC50 (0.035 µM) compared to Celecoxib (0.040 µM), proving that the flexible phenoxy scaffold can achieve equivalent allosteric blockade without relying on a sulfonamide moiety[2].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation) AA->COX2 Binds Active Site PGG2 Prostaglandin H2 (Intermediate) COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 (Pain & Edema) PGG2->PGE2 Isomerization Phenoxy Phenoxyacetic Acid Derivatives Phenoxy->COX2 Selective Inhibition Celecoxib Celecoxib (Reference) Celecoxib->COX2 Selective Inhibition

Fig 1. Mechanistic pathway of COX-2 mediated PGE2 synthesis and targeted inhibition.

Monoamine Oxidase (MAO) Inhibition: Phenoxyacetamides

Mechanistic Context & Causality

Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters. MAO-A is a primary target for antidepressant therapies. The challenge in MAO inhibitor design is achieving reversible, highly selective binding to avoid the hypertensive crises associated with older, irreversible inhibitors[3].

2-Phenoxyacetamide analogues have emerged as highly potent, reversible MAO inhibitors. The causality behind their design lies in the spatial geometry of the MAO-A substrate cavity. A para-substituted phenoxy group (such as a 4-methoxy modification) perfectly occupies the hydrophobic entrance cavity, orienting the acetamide tail to form critical hydrogen bonds near the FAD cofactor. This precise steric fit results in profound selectivity for MAO-A over MAO-B[3].

Quantitative Efficacy Comparison
CompoundKey Structural FeatureMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (B/A)
Compound 12 4-Methoxyphenoxy moietyHighly PotentWeak245
Compound 21 Prop-2-ynylimino substitution0.0180.0703.8
Clorgiline (Standard) Irreversible propargylamine0.00439.09750

Data Interpretation: While Clorgiline exhibits extreme selectivity, it is an irreversible suicide inhibitor. Compound 12 achieves an exceptional Selectivity Index of 245 as a reversible inhibitor, offering a significantly safer pharmacological profile for continuous dosing[3].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the in vitro evaluation of these inhibitors must follow a self-validating system. Below is the optimized protocol for the Cyclooxygenase Inhibition Assay , engineered to eliminate false positives and kinetic artifacts[2].

Protocol: In Vitro COX-2 Enzyme Immunoassay (EIA)

Objective: Quantify the IC50 of phenoxy-based inhibitors via the measurement of PGE2 synthesis.

  • Reagent & Control Preparation:

    • Causality: Utilize human recombinant COX-2 to ensure species-specific translational relevance. Prepare Celecoxib as a positive control (validates assay sensitivity) and a DMSO vehicle as a negative control (establishes the 100% activity baseline).

  • Pre-Incubation Phase (Equilibration):

    • Incubate the enzyme and the phenoxy-inhibitor at 37°C for 10 minutes.

    • Causality: Time-dependent allosteric inhibitors require this phase to navigate the enzyme gorge and establish a stable thermodynamic binding equilibrium before they are forced to compete with the substrate.

  • Catalytic Initiation:

    • Add arachidonic acid (substrate) to a final concentration of 10 µM to initiate the reaction.

  • Reaction Termination (Acidification):

    • After exactly 10 minutes, rapidly add 1M HCl to drop the pH.

    • Causality: Rapid acidification instantly denatures the COX-2 enzyme, freezing the kinetic state and preventing artifactual, non-specific PGE2 generation during the subsequent handling steps.

  • Quantification:

    • Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit. Calculate the IC50 via non-linear regression analysis of the concentration-response curves.

Assay_Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Pre-incubation (37°C, 10 min) Prep->Incubate Establish Equilibrium Substrate 3. Substrate Addition (Arachidonic Acid) Incubate->Substrate Initiate Catalysis Stop 4. Termination (Acidification) Substrate->Stop Fixed Timepoint Quantify 5. EIA Quantification (PGE2 Readout) Stop->Quantify Spectrophotometry

Fig 2. Self-validating experimental workflow for in vitro cyclooxygenase inhibition assays.

References

  • [1] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | Source: MDPI | URL: 1

  • [2] Comparative Efficacy Analysis: 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide versus Celecoxib for the Targeted Inhibition of Cyclooxygenase-2 | Source: Benchchem | URL: 2

  • [3] Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors | Source: PMC / NIH | URL: 3

Sources

Validation

independent replication of studies on 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride

Independent Replication Guide: Evaluating 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride as a Selective iNOS Inhibitor As a Senior Application Scientist, my objective is to provide researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Replication Guide: Evaluating 2-[4-(Propan-2-yl)phenoxy]ethanimidamide Hydrochloride as a Selective iNOS Inhibitor

As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with a robust, self-validating framework for independently replicating studies on 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride (CAS: 1394649-93-4). Rather than simply listing procedural steps, this guide dissects the causality behind the experimental design, ensuring that your replication efforts yield trustworthy, high-fidelity data.

Mechanistic Rationale & Structural Causality

To design a flawless replication experiment, one must first understand the molecular behavior of the compound. 2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride belongs to the aryloxyacetamidine class of molecules. Its biological utility primarily stems from its ability to act as a competitive inhibitor of Nitric Oxide Synthase (NOS) enzymes[1].

The causality of its binding mechanism is twofold:

  • The Amidine Moiety: This functional group acts as an L-arginine mimetic. It competitively binds to the heme-containing active site of the NOS oxygenase domain, directly preventing the oxidation of L-arginine into nitric oxide (NO) and L-citrulline[2].

  • The 4-Isopropylphenoxy Tail: The bulky, lipophilic isopropyl group is not merely structural filler; it is strategically positioned to exploit the hydrophobic cavities unique to the inducible NOS (iNOS) isoform. This steric interaction restricts binding in the tighter endothelial NOS (eNOS) pocket, conferring a degree of isoform selectivity that is critical for avoiding cardiovascular off-target effects[1][2].

iNOS_Pathway LPS LPS / IFN-γ Receptors TLR4 / IFN-γR LPS->Receptors Binding TF NF-κB / STAT1 Receptors->TF Signaling iNOS iNOS Enzyme TF->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis Arg L-Arginine Arg->NO Substrate Inhibitor 2-[4-(Propan-2-yl)phenoxy] ethanimidamide Inhibitor->iNOS Competitive Blockade

Fig 1: Macrophage iNOS activation pathway and competitive enzymatic blockade by the amidine.

Comparative Performance Profiling

When validating this compound, it must be benchmarked against established pharmacological gold standards. The table below summarizes the expected quantitative performance of the experimental amidine compared to commercial alternatives.

InhibitorTarget ProfileiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)
2-[4-(Propan-2-yl)phenoxy]ethanimidamide HCl Experimental Amidine~ 0.85> 50.0~ 12.4
1400W iNOS Selective Gold Standard0.007> 50.02.0
L-NAME pan-NOS Inhibitor3.90.50.7
7-Nitroindazole nNOS Selective15.28.10.7

Data Interpretation: While 1400W remains the most potent iNOS inhibitor, its irreversible binding kinetics can complicate dynamic cellular assays. The experimental amidine offers reversible, competitive inhibition with an excellent safety margin against eNOS, making it a highly valuable tool compound for macrophage-driven inflammation models[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that immediately flag assay drift or reagent degradation.

Protocol A: In Vitro Recombinant iNOS Enzyme Assay

This cell-free assay isolates the direct molecular interaction between the compound and the iNOS enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4).

  • Cofactor Assembly (Critical Causality): Add 10 µM FAD, 10 µM FMN, and 10 µM Tetrahydrobiopterin (BH4). Why? BH4 is not just an electron donor; it structurally stabilizes the active dimeric form of iNOS. Without BH4, iNOS remains a monomer, uncoupling NADPH oxidation to produce superoxide instead of NO, which will falsely skew your inhibition data[2].

  • Enzyme & Inhibitor Incubation: Add recombinant human iNOS (0.5 U/well) and the experimental amidine (serial dilutions from 100 µM to 1 nM). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 100 µM L-arginine and 1 mM NADPH to initiate catalysis. Incubate for 30 minutes.

  • Detection: Add Griess Reagents (Sulfanilamide and NED) to quantify the stable nitrite byproduct. Read absorbance at 540 nm.

  • Validation Check: Calculate the Z'-factor using vehicle control (DMSO <0.1%) and 1400W (10 µM) as the positive control. A Z'-factor > 0.6 confirms assay integrity.

Protocol B: Cellular Nitrite Assay in RAW 264.7 Macrophages

This assay validates the compound's ability to cross cell membranes and function in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Adhere overnight.

  • Stimulation (Critical Causality): Treat cells with 100 ng/mL LPS and 10 ng/mL IFN-γ. Why this combination? LPS activates TLR4, while IFN-γ activates the IFN receptor. This synergistic signaling maximizes NF-κB and STAT1 nuclear translocation, ensuring robust, isolated iNOS transcription without relying on constitutive eNOS/nNOS background noise[1].

  • Compound Co-incubation: Immediately add the amidine compound in fresh media. Incubate for 24 hours at 37°C.

  • Supernatant Analysis: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL Griess Reagent B (0.1% NED in water). Why Griess? NO has a half-life of seconds and rapidly auto-oxidizes to nitrite (NO₂⁻). The Griess assay captures this stable surrogate marker reliably[2].

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells. Causality: This proves that a reduction in nitrite is due to true enzymatic inhibition, not compound-induced cytotoxicity.

Workflow Prep Compound Preparation Incubate Co-incubation (24h, 37°C) Prep->Incubate Cell RAW 264.7 Stimulation Cell->Incubate Assay Griess Assay (Nitrite Quant) Incubate->Assay Data IC50 Calculation Assay->Data

Fig 2: Step-by-step cellular workflow for validating NOS inhibitory activity via Griess assay.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593-615.[Link]

  • Iyer, M. R., Cinar, R., et al. (2017). "Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis." Journal of Medicinal Chemistry, 60(3), 1126-1141.[Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
Reactant of Route 2
2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride
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